2-[1-(Dibenzylamino)hept-2-yn-1-yl]phenol
Description
Structure
3D Structure
Properties
CAS No. |
664374-24-7 |
|---|---|
Molecular Formula |
C27H29NO |
Molecular Weight |
383.5 g/mol |
IUPAC Name |
2-[1-(dibenzylamino)hept-2-ynyl]phenol |
InChI |
InChI=1S/C27H29NO/c1-2-3-4-11-19-26(25-18-12-13-20-27(25)29)28(21-23-14-7-5-8-15-23)22-24-16-9-6-10-17-24/h5-10,12-18,20,26,29H,2-4,21-22H2,1H3 |
InChI Key |
LZTDMIWDRDBULQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#CC(C1=CC=CC=C1O)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies for 2 1 Dibenzylamino Hept 2 Yn 1 Yl Phenol
Retrosynthetic Analysis Pathways
Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by mentally breaking them down into simpler, commercially available starting materials. amazonaws.com This process involves "disconnections" at strategic bonds, which correspond to known and reliable chemical reactions in the forward, or synthetic, direction.
Disconnection Strategies Based on Carbon-Carbon Bond Formation
The carbon skeleton of 2-[1-(Dibenzylamino)hept-2-yn-1-yl]phenol offers several opportunities for disconnection. A primary strategy involves the C-C bond between the phenol (B47542) ring and the propargylic side chain. This leads to a phenol derivative and a substituted alkyne synthon. A second key disconnection is within the heptynyl side chain itself.
A logical disconnection is at the C1-C(phenol) bond. This suggests an addition of an organometallic derivative of the side chain to a salicylaldehyde (B1680747) derivative or a related electrophile. Alternatively, an ortho-lithiated phenol could react with an electrophilic version of the side chain.
Another significant C-C disconnection is between the C3 and C4 carbons of the hept-2-yn-1-yl chain. This breaks the alkyne down into a smaller propargylic unit and a butyl group, which can be joined using alkyne alkylation chemistry.
| Disconnection | Synthons | Plausible Forward Reaction |
| C1-C(phenol) | Phenolic anion, Propargylic cation | Nucleophilic addition of an organometallic reagent to an aldehyde |
| C3-C4 (alkyne) | Propargyl synthon, Butyl synthon | Alkylation of a terminal alkyne |
Disconnection Strategies Based on Carbon-Nitrogen Bond Formation
The carbon-nitrogen bond of the dibenzylamino group is a common and reliable point for retrosynthetic disconnection. tcichemicals.comnptel.ac.in This disconnection simplifies the target molecule into a precursor containing a leaving group at the C1 position and dibenzylamine (B1670424).
This approach suggests a forward synthesis involving the nucleophilic substitution of a propargylic halide or sulfonate with dibenzylamine. An alternative, though potentially less selective, route could involve a three-component coupling resembling a Mannich reaction, combining salicylaldehyde, a terminal alkyne, and dibenzylamine.
| Disconnection | Synthons | Plausible Forward Reaction |
| C1-N(dibenzyl) | Propargylic cation, Dibenzylamine anion | Nucleophilic substitution |
| C1-N(dibenzyl) | Aldehyde, Alkyne, Amine | Aza-propargylation (Mannich-type reaction) |
Disconnection Strategies Based on Carbon-Oxygen Bond Formation
While less conventional for this target, a disconnection of the aryl carbon-oxygen bond could be considered. This would involve the formation of the phenol group late in the synthesis from a pre-existing cyclohexanone (B45756) or related precursor. researchgate.net Such a strategy might be employed if specific substitution patterns on the aromatic ring are difficult to achieve through direct functionalization of a phenol. This could involve, for instance, the dehydrogenation or dehydrohalogenation of a substituted cyclohexanone to form the aromatic phenol ring. researchgate.net
| Disconnection | Synthons | Plausible Forward Reaction |
| C(aryl)-O | Cyclohexanone precursor | Dehydrogenation/Aromatization |
Targeted Synthetic Approaches for Key Functional Groups
Based on the retrosynthetic analysis, the synthesis can be approached by constructing the main building blocks and then assembling them.
Construction of the 2-Substituted Phenol Framework
The synthesis of 2-substituted phenols can be achieved through various methods, often involving the ortho-functionalization of phenol itself or a protected derivative. oregonstate.edunih.gov One of the most direct methods is the ortho-lithiation of a protected phenol, followed by quenching with an appropriate electrophile.
A common approach involves the use of a directing group to facilitate C-H activation at the ortho position. oregonstate.edu For instance, a methoxymethyl (MOM) protected phenol can be treated with a strong base like tert-butyllithium (B1211817) to generate an ortho-lithiated species. This can then react with an aldehyde to introduce the desired side chain.
Alternatively, Friedel-Crafts type acylation of a phenol derivative can introduce a carbonyl group at the ortho position, which can then be further elaborated. nih.gov
Illustrative Reaction Conditions for Ortho-Functionalization:
| Starting Material | Reagents | Product Type | Plausible Yield |
| 2-Bromophenol | Mg, THF, then electrophile | 2-Substituted phenol | 60-80% |
| Phenol | Protecting group, then n-BuLi, then electrophile | 2-Substituted phenol | 50-75% |
| Phenol | Aldehyde, Ru-catalyst | 2-Acylphenol | 70-90% nih.gov |
Elaboration of the Dibenzylamino-Substituted Alkynyl Side Chain
The synthesis of the dibenzylamino-substituted alkynyl side chain can be approached in a stepwise manner. The hept-2-yne core can be synthesized via the alkylation of a smaller alkyne. For instance, the deprotonation of propyne (B1212725) with a strong base like sodium amide, followed by reaction with butyl bromide, would yield hept-2-yne. vaia.comyoutube.com
The introduction of the dibenzylamino group can be achieved through several methods. One prominent method is the nucleophilic substitution of a propargylic halide. The propargylic position of an alkyne can be halogenated using reagents like N-bromosuccinimide (NBS). The resulting propargylic bromide is then a good electrophile for substitution by dibenzylamine.
An alternative is the A³ coupling (alkyne-aldehyde-amine) or Mannich-type reaction. This involves the reaction of a terminal alkyne, an aldehyde, and a secondary amine, often catalyzed by a copper or gold salt, to directly form the propargylic amine.
Illustrative Reaction Conditions for Side Chain Elaboration:
| Reaction Type | Substrates | Catalyst/Reagents | Product | Plausible Yield |
| Alkyne Alkylation | Propyne, Butyl bromide | NaNH₂, liq. NH₃ | Hept-2-yne | 75-90% |
| Propargylic Substitution | Hept-2-yn-1-ol | PBr₃, then Dibenzylamine | 1-(Dibenzylamino)hept-2-yne | 60-85% |
| A³ Coupling | 1-Hexyne, Formaldehyde (B43269), Dibenzylamine | CuBr | 1-(Dibenzylamino)hept-2-yne | 70-95% |
Convergent Synthesis Strategies for Assembling the Complete Scaffold
The most direct and convergent pathway to this compound is the three-component Aldehyde-Alkyne-Amine (A³) coupling reaction. wikipedia.orgnih.gov This powerful one-pot procedure aligns with the principles of atom economy and green chemistry by combining three distinct starting materials in a single step to form the complex product, minimizing waste and procedural steps. libretexts.org
For the synthesis of the target compound, the A³ coupling would involve the reaction of:
An Aldehyde: Salicylaldehyde (2-hydroxybenzaldehyde)
An Amine: Dibenzylamine
An Alkyne: 1-Heptyne (B1330384)
This strategy is highly convergent as it assembles the entire molecular framework by forming two new carbon-carbon bonds and one new carbon-nitrogen bond concurrently. The reaction is typically catalyzed by a transition metal, most commonly copper or gold salts, which facilitate the key bond-forming steps. wikipedia.orgnih.gov The general mechanism involves the in-situ formation of an iminium ion from the condensation of salicylaldehyde and dibenzylamine, and the activation of 1-heptyne by the metal catalyst to form a metal acetylide. The subsequent nucleophilic addition of the acetylide to the iminium ion yields the final propargylamine (B41283) product. libretexts.orgnih.gov This approach provides a modular and efficient route to the desired scaffold.
Catalytic Strategies in the Synthesis of this compound
The synthesis of propargylamines like this compound is heavily reliant on catalytic methods. Transition metal catalysis and organocatalysis offer distinct advantages in terms of efficiency, selectivity, and functional group tolerance.
Transition Metal-Catalyzed Coupling Reactions
Transition metals, with their ability to activate C-H and C-X bonds, are central to the synthesis of the target molecule. Palladium, copper, and gold complexes are particularly effective for the necessary bond formations.
The Sonogashira coupling is a cornerstone of C(sp²)-C(sp) bond formation and represents a viable, though less direct, route for introducing the alkyne moiety. wikipedia.org This reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex with a copper(I) co-catalyst. wikipedia.orgyoutube.com
A plausible, albeit multi-step, strategy could involve:
Synthesis of a Halogenated Precursor: An appropriate precursor, such as 2-(1-(dibenzylamino)-1-iodoethyl)phenol, would first need to be synthesized.
Sonogashira Coupling: This precursor could then be coupled with a suitable terminal alkyne, like 1-pentyne, under Sonogashira conditions to complete the heptynyl chain.
Alternatively, a Sonogashira reaction could be used to couple an aryl halide (e.g., an iodinated salicylaldehyde derivative) with 1-heptyne, followed by a separate amination step. The reaction proceeds through a catalytic cycle involving the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with a copper acetylide intermediate and subsequent reductive elimination to yield the coupled product. youtube.com While powerful, this approach lacks the convergence of the A³ coupling.
Table 1: Representative Palladium Catalysts for Sonogashira Coupling
| Palladium Catalyst | Ligand(s) | Co-catalyst | Base | Typical Solvent | Ref. |
| [Pd(PPh₃)₄] | Triphenylphosphine | CuI | Amine (e.g., Et₃N) | THF, DMF | wikipedia.orgyoutube.com |
| [PdCl₂(PPh₃)₂] | Triphenylphosphine | CuI | Amine (e.g., Et₃N, Piperidine) | Toluene, THF | youtube.com |
| POPd | Phosphinous acid | CuI | Pyrrolidine, NaOH | Water | rsc.org |
| Dipyrimidyl-palladium complex | Dipyrimidyl | None (Copper-free) | n-Butylamine | THF | wikipedia.org |
Copper catalysis is the most common and efficient method for the A³ coupling reaction to synthesize propargylamines. libretexts.orgnih.gov In the context of synthesizing this compound, a copper(I) salt serves as the ideal catalyst.
The proposed mechanism involves two key roles for the copper catalyst:
Alkyne Activation: The copper(I) salt reacts with the terminal alkyne (1-heptyne) in the presence of a base to form a highly nucleophilic copper(I) acetylide intermediate. nih.gov
Iminium Ion Formation: The copper catalyst can also act as a Lewis acid to promote the condensation of salicylaldehyde and dibenzylamine to form a reactive iminium ion intermediate. libretexts.org
The reaction culminates in the nucleophilic attack of the copper acetylide on the electrophilic iminium ion, affording the target propargylamine. libretexts.orgnih.gov A variety of copper salts, such as CuI, CuBr, and Cu(OTf)₂, have proven effective, and the reactions can often be performed under mild, and even solvent-free or aqueous, conditions. nih.govlibretexts.orgrsc.org
Table 2: Selected Copper Catalysts for A³ Coupling Reactions
| Copper Catalyst | Ligand(s) | Amine | Alkyne | Aldehyde | Conditions | Ref. |
| CuBr | (R)-Quinap | Secondary Amine | Terminal Alkyne | Various | Toluene, RT | organic-chemistry.org |
| CuI | None | Aliphatic/Aromatic | Terminal Alkyne | ortho-Alkynylaryl | Solvent-free, Open air | rsc.org |
| Cu(OTf)₂ | Pybox | Anilines | Phenylacetylene | Aromatic | Toluene | nih.gov |
| CuCl | None | Secondary Amine | Terminal Alkyne | (from α,β-unsaturated ketone) | Toluene, 100 °C | nih.gov |
Gold catalysts, known for their strong carbophilicity, are highly effective in activating alkynes for various transformations. nih.govacs.org Gold-catalyzed A³ coupling reactions provide an excellent alternative for the synthesis of this compound. nih.gov Catalysts such as AuBr₃ or gold(I) complexes can efficiently promote the three-component reaction of salicylaldehyde, dibenzylamine, and 1-heptyne. nih.govfrontiersin.org
The mechanism is analogous to the copper-catalyzed variant, where the gold catalyst activates the alkyne, facilitating its addition to the in-situ formed iminium ion. frontiersin.org Gold catalysis often proceeds under very mild conditions with low catalyst loadings and demonstrates high tolerance to a wide range of functional groups. acs.org
Beyond the direct A³ coupling, gold catalysts are renowned for mediating hydrofunctionalization reactions. nih.govacs.org For instance, if an o-hydroxyphenyl propargylamine intermediate were synthesized, a gold catalyst could potentially trigger an intramolecular hydroalkoxylation (cyclization) by activating the alkyne for attack by the phenolic hydroxyl group, leading to the formation of a heterocyclic product. acs.org
Table 3: Gold Catalysts for Alkyne Activation
| Gold Catalyst | Reaction Type | Substrates | Conditions | Key Feature | Ref. |
| AuBr₃ | KA² Coupling | Ketone, Amine, Alkyne | Neat, 60 °C | Synthesis of quaternary propargylamines | nih.gov |
| [JohnPhosAu(MeCN)]SbF₆ | Intramolecular Hydroamination | Amino-alkyne | Dichloroethane | Regioselective 6-endo-dig cyclization | acs.org |
| NHC-Au(I) complexes | Intermolecular Hydroamination | Alkyne, Arylamine | Acetonitrile, AgSbF₆ co-catalyst | High regioselectivity for imine formation | nih.govfrontiersin.org |
| Gold(III) salen complex | A³ Coupling | Aldehyde, Amine, Alkyne | Water, 40 °C | Excellent yields in aqueous media | organic-chemistry.org |
Organocatalysis in Stereoselective Bond Formation
The central carbon atom in this compound is a stereocenter. While the aforementioned transition metal methods typically yield a racemic mixture, organocatalysis provides a powerful strategy for achieving asymmetric synthesis. wikipedia.org The development of asymmetric organocatalysis was recognized with the 2021 Nobel Prize in Chemistry. wikipedia.org
In the context of an A³ coupling, a chiral organocatalyst can be employed to control the facial selectivity of the nucleophilic attack on the iminium ion, leading to an enantiomerically enriched product. Chiral Brønsted acids, such as chiral phosphoric acids (CPAs), are particularly effective in this role. rsc.orgrsc.org
The proposed mechanism involves the formation of a chiral ion pair. The CPA protonates the imine formed from salicylaldehyde and dibenzylamine, creating an iminium ion. The chiral counter-anion of the CPA then forms a highly organized, hydrogen-bonded complex with the iminium ion. This chiral environment shields one face of the iminium ion, directing the incoming nucleophile (the alkyne) to attack from the less sterically hindered face, thus inducing high enantioselectivity. rsc.org This approach enables the construction of the chiral center with precise stereochemical control, a significant advancement over non-asymmetric methods.
Photoredox Catalysis for Phenol/Alkyne Functionalization
Visible-light photoredox catalysis has emerged as a powerful and sustainable platform for forging new chemical bonds under mild conditions. researchgate.net This strategy can be adapted for the synthesis of propargylamines through various activation modes.
One prominent method involves the merger of photoredox and copper catalysis, which facilitates the decarboxylative alkynylation of N-(acetoxy)phthalimides derived from α-amino acids with terminal alkynes. organic-chemistry.org This reaction, often employing a [Ru(bpy)₃]Cl₂/CuI catalytic system, proceeds at room temperature and offers high efficiency, providing a pathway to valuable propargylamines. organic-chemistry.org While this specific approach starts from amino acid precursors, it highlights the potential of dual catalytic systems to couple alkyne and amine fragments.
A more directly analogous approach is the three-component coupling of N-alkylanilines, terminal alkynes, and alcohols, which occurs at room temperature through a visible-light-mediated copper-catalyzed photoredox hydrogen-atom transfer (HAT) process. researchgate.net This method achieves selective α-C−H bond activation of unactivated alcohols. researchgate.net Although the target molecule contains a phenol, the principle of activating a benzylic C-H bond (in the in-situ-formed iminium ion) in the presence of an oxygen functionality is highly relevant. Metal-free alternatives, using photocatalysts like 9,10-dicyanoanthracene, have also been developed for the decarboxylative alkynylation of α-amino acids, broadening the scope of photoredox-mediated propargylamine synthesis. organic-chemistry.org
Table 1: Photoredox Systems for Propargylamine Synthesis
| Catalyst System | Reactants | Key Features |
|---|---|---|
| [Ru(bpy)₃]Cl₂ / CuI | N-(acetoxy)phthalimides, Terminal Alkynes | Merged photoredox and copper catalysis; Decarboxylative alkynylation. organic-chemistry.org |
| Copper-based photocatalyst | N-alkylanilines, Terminal Alkynes, Alcohols | Visible-light mediated; Hydrogen-atom transfer process; α-C-H activation of alcohols. researchgate.net |
Stereoselective Synthesis of this compound
Controlling the stereochemistry at the newly formed chiral center is crucial for synthesizing enantiomerically pure propargylamines. This is achieved primarily through chiral auxiliary-based methods or asymmetric catalysis.
A chiral auxiliary is a stereogenic unit temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired transformation, the auxiliary can be removed and recovered. wikipedia.org For the synthesis of chiral propargylamines, several auxiliaries have proven effective.
One of the most successful strategies involves the use of N-tert-butanesulfinamide (Ellman's auxiliary). nih.govacs.org In this approach, the starting aldehyde (2-hydroxybenzaldehyde) is first condensed with the chiral sulfinamide to form a chiral N-tert-butanesulfinyl imine. The subsequent nucleophilic addition of a metal acetylide (e.g., heptynyl lithium) to the imine C=N bond proceeds with high diastereoselectivity, controlled by the chiral sulfur center. nih.govacs.orgacs.org This method has been used to prepare a range of propargylamines with excellent stereocontrol. acs.org
Other notable auxiliaries that could be applied to this synthesis include:
Oxazolidinones : Popularized by David A. Evans, these are widely used to direct stereoselective alkylation and aldol (B89426) reactions. wikipedia.org
Pseudoephedrine : This readily available compound can be used as a chiral auxiliary to afford enantiomerically enriched products through diastereoselective alkylation. nih.gov
Sulfur-based Thiazolidinethiones : These auxiliaries have been employed in asymmetric aldol reactions and Michael additions, demonstrating their utility in controlling stereochemistry. scielo.org.mx
Table 2: Common Chiral Auxiliaries in Asymmetric Synthesis
| Chiral Auxiliary | Typical Application | Key Advantage |
|---|---|---|
| N-tert-Butanesulfinamide | Asymmetric synthesis of chiral amines via imine addition. nih.govacs.org | High diastereoselectivity, reliable and broad scope. acs.org |
| Oxazolidinones | Stereoselective aldol and alkylation reactions. wikipedia.org | Excellent stereocontrol, well-established models for predictability. wikipedia.org |
| Pseudoephedrine | Diastereoselective alkylation reactions. nih.gov | Crystalline derivatives, readily available. nih.gov |
Asymmetric catalysis employs a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. researchgate.net This approach avoids the need to install and remove a chiral auxiliary. For the A³ coupling reaction, both chiral metal complexes and organocatalysts have been developed.
Catalytic systems often involve a metal, such as copper or zirconium, combined with a chiral ligand. organic-chemistry.orgresearchgate.net For instance, a copper(I)/Quinap-catalyzed addition of terminal alkynes to enamines has been shown to produce propargylamine products with high enantiomeric excess (up to 90% ee). organic-chemistry.org Another strategy involves the direct conversion of α-C–H bonds in N-alkylamines to C-alkynyl bonds using cooperative catalysis with a Lewis acid (like B(C₆F₅)₃) and a chiral copper complex, which can proceed with high enantioselectivity. nih.gov
Organocatalysis offers a metal-free alternative. Chiral Brønsted acids, such as SPINOL-derived phosphoric acids, are effective catalysts for various asymmetric transformations. nih.gov Chiral tertiary amines bearing a squaramide group have also been reported to catalyze the synthesis of syn-propargylamines with high selectivity. researchgate.net
Table 3: Catalytic Systems for Asymmetric Propargylamine Synthesis
| Catalyst Type | Catalyst/Ligand Example | Reaction Type |
|---|---|---|
| Metal-based | Copper(I) / Quinap | Addition of alkynes to enamines. organic-chemistry.org |
| Metal-based | Zirconium / Chiral Ligand | Three-component enantioselective synthesis. researchgate.net |
| Metal-based | B(C₆F₅)₃ / Chiral Cu Complex | Direct C-H alkynylation of N-alkylamines. nih.gov |
| Organocatalyst | Chiral Tertiary Amine-Squaramide | Asymmetric synthesis of syn-propargylamines. researchgate.net |
Diastereoselective synthesis aims to produce one diastereomer of a molecule in preference to others. When a chiral auxiliary is used, the synthetic strategy becomes inherently diastereoselective.
The addition of lithium bromoacetylide to chiral N-tert-butanesulfinyl aldimines is a well-documented example, achieving diastereomeric ratios (dr) ranging from 3:1 to over 20:1 for a variety of substrates. nih.govacs.org The stereochemical outcome is dictated by the approach of the nucleophilic acetylide to the less sterically hindered face of the imine, which is coordinated to the lithium cation in a chair-like transition state, as proposed by Ellman. This reliable facial selectivity makes it a powerful strategy for establishing the desired stereochemistry in the propargylamine product. acs.org
Beyond auxiliaries, substrate-controlled diastereoselective reactions are possible if one of the starting materials (aldehyde, amine, or alkyne) already possesses a stereocenter. The inherent chirality of the substrate can influence the stereochemical outcome of the C-C bond-forming step. Cascade reactions, such as inter–intramolecular double Michael additions, can also lead to highly functionalized cyclic products with excellent diastereoselectivity. beilstein-journals.org
Table 4: Examples of Diastereoselective Propargylamine Synthesis
| Method | Key Reagents | Diastereomeric Ratio (dr) |
|---|---|---|
| Auxiliary-controlled addition | Chiral N-tert-butanesulfinyl aldimines, Lithium bromoacetylide | 3:1 to >20:1 acs.org |
Synthesis of Advanced Precursors and Strategic Intermediates
The successful synthesis of the target molecule relies on the efficient preparation of key starting materials and intermediates.
The primary phenolic synthon required for the target molecule is 2-hydroxybenzaldehyde (salicylaldehyde). The critical step in many synthetic routes is the formation of the imine or a related activated intermediate from this aldehyde.
In a standard A³ coupling, the imine is typically formed in situ from the reaction of the aldehyde (2-hydroxybenzaldehyde) and the amine (dibenzylamine) under the catalytic conditions. nih.govmdpi.com The presence of the catalyst, often a copper or silver salt, facilitates both the imine formation and the subsequent addition of the metal acetylide. organic-chemistry.org
For stereoselective approaches using chiral auxiliaries, the preparation of the chiral synthon is a discrete step. For example, the chiral N-tert-butanesulfinyl imine is prepared by the condensation of 2-hydroxybenzaldehyde with (R)- or (S)-tert-butanesulfinamide, often catalyzed by a Lewis acid like Ti(OEt)₄ or CuSO₄ to drive the reaction to completion. nih.govacs.org The synthesis of polar aromatic alkynyl imines has been reported via the simple condensation of a phenolic aldehyde with propargylamine, demonstrating the straightforward nature of imine formation. mdpi.com The stability and handling of these imine intermediates are critical for the success of the subsequent nucleophilic addition step.
Synthesis of Substituted Propargylamine Components
The cornerstone of the synthesis for this compound is the three-component coupling (A³) reaction. wikipedia.org This methodology involves the condensation of an aldehyde, a terminal alkyne, and a secondary amine in the presence of a metal catalyst. For the specific synthesis of the title compound, the requisite starting materials are salicylaldehyde (providing the phenol moiety), dibenzylamine, and 1-heptyne.
The A³ coupling reaction is broadly applicable to a diverse range of substrates. phytojournal.com The process typically begins with the in-situ formation of an iminium ion from the reaction between the aldehyde and the amine. libretexts.orgresearchgate.net Concurrently, the metal catalyst activates the terminal alkyne's C-H bond, making it more acidic and facilitating the formation of a metal acetylide species. nih.gov The reaction culminates in the nucleophilic attack of this metal acetylide on the iminium ion, thereby forging a new carbon-carbon bond and yielding the final propargylamine product. wikipedia.orgresearchgate.net
The versatility of this reaction allows for the synthesis of a wide library of propargylamines by varying the three components. nih.govorganic-chemistry.org For instance, various substituted benzaldehydes, aliphatic and aromatic alkynes, and both primary and secondary amines can be successfully employed, highlighting the reaction's flexibility. nih.govmdpi.com
Intermediate Derivatization and Purification Considerations
The primary intermediate in the A³ coupling reaction is the iminium ion, which is generated in situ from the aldehyde and amine. nih.govresearchgate.net The subsequent nucleophilic addition of the metal acetylide leads to the crude product, which exists in a mixture with unreacted starting materials, the catalyst, and byproducts.
Effective purification is critical to isolate the desired propargylamine. Standard laboratory techniques are employed, with column chromatography over silica (B1680970) gel being the most common method. nih.gov Eluent systems, typically a mixture of non-polar and polar solvents like hexane (B92381) and ethyl acetate, are used to separate the product from impurities. nih.gov
For larger-scale or library synthesis, Solid Phase Extraction (SPE) offers a more rapid purification alternative to parallel chromatography. sciforum.net This technique utilizes cartridges containing a stationary phase, such as silica-supported ethylbenzenesulfonic acid (SCX), which can effectively separate basic products like propargylamines from non-basic starting materials and byproducts without the need for a full aqueous work-up. sciforum.net In some cases, the product may be crystallized from a suitable solvent, such as ethanol, often after being converted to a hydrochloride salt to facilitate crystal formation and improve stability. google.com
Optimization of Reaction Conditions and Yields
The efficiency and yield of the synthesis of this compound via the A³ coupling reaction are highly dependent on several key parameters. The optimization of solvent, temperature, pressure, and the catalytic system is paramount to achieving high yields and purity.
Solvent Effects and Reaction Media Engineering
The choice of solvent can dramatically influence the rate and outcome of the A³ coupling reaction. A wide array of solvents has been investigated, ranging from polar aprotic to protic and even aqueous or solvent-free conditions. rsc.org For instance, gold-catalyzed A³ coupling reactions have shown remarkable efficiency in 2,2,2-trifluoroethanol (B45653) (TFE), a solvent known to promote these types of reactions. researchgate.netmanchester.ac.uk In some systems, dichloromethane, acetonitrile, and dimethyl sulfoxide (B87167) have proven effective, while the highest yields can sometimes be achieved under neat (solvent-free) conditions. unibas.it The use of water as a solvent aligns with the principles of green chemistry and has been shown to be viable for certain A³ couplings, particularly those catalyzed by silver iodide. libretexts.orgorganic-chemistry.org The effect of the solvent is not always predictable and must be empirically determined for a specific combination of substrates and catalyst.
| Catalyst System | Solvent | Yield (%) | Reference |
|---|---|---|---|
| PS-NHC-Ag(I) | DCM | 95 | unibas.it |
| PS-NHC-Ag(I) | Toluene | 92 | unibas.it |
| PS-NHC-Ag(I) | Acetone | 97 | unibas.it |
| PS-NHC-Ag(I) | Acetonitrile | 97 | unibas.it |
| PS-NHC-Ag(I) | DMSO | 97 | unibas.it |
| PS-NHC-Ag(I) | Neat (Solvent-free) | 97 | unibas.it |
| Gold Complex | 2,2,2-Trifluoroethanol (TFE) | High | researchgate.net |
| CuSO4NPs@PEI/PTSAF | Solvent-free | Good to Excellent | researchgate.net |
Temperature and Pressure Influence
Temperature is a critical factor influencing the reaction kinetics of the A³ coupling. Reactions are often performed at temperatures ranging from room temperature to elevated temperatures of 80-100 °C to drive the reaction to completion. nih.govmdpi.comrsc.org For example, copper-catalyzed reactions are frequently heated to 100 °C in toluene. nih.gov In contrast, some silver-catalyzed systems can proceed efficiently at room temperature. unibas.it
Microwave irradiation has emerged as a powerful tool for accelerating these reactions. mdpi.com By rapidly heating the reaction mixture, microwave-assisted synthesis can significantly reduce reaction times from many hours to just a few minutes, often leading to improved yields compared to conventional heating. researchgate.netmdpi.com This technique inherently involves an increase in pressure within the sealed reaction vessel, which can also contribute to the enhanced reaction rate.
Catalyst Loading and Ligand Design
The catalytic system, comprising a metal salt and often a coordinating ligand, is at the heart of the A³ coupling reaction. Copper, gold, and silver salts are the most commonly employed catalysts. wikipedia.org Catalyst loading is a key variable to optimize; it should be high enough to ensure a reasonable reaction rate but low enough to minimize cost and potential side reactions. Loadings can range from as low as 0.8 mol% for highly active gold catalysts to as high as 20 mol% for certain copper-based systems under microwave conditions. rsc.orgmdpi.com
Ligand design plays a crucial role, particularly in asymmetric synthesis, but also in improving the yield and stability of the catalyst. A vast number of ligands have been developed, including those based on bis(oxazoline) (Box), bis(oxazolinyl)pyridines (Pybox), and various Schiff bases. nih.govmdpi.com For copper-catalyzed reactions, ligands such as (R)-quinap have been used to achieve good yields. organic-chemistry.org N-heterocyclic carbene (NHC) ligands have been shown to be highly effective for silver and gold catalysts, providing stable and highly active catalytic species. unibas.it The choice of ligand can influence the electronic and steric environment of the metal center, thereby tuning its catalytic activity for a specific set of substrates. researchgate.net
| Metal Catalyst | Ligand/Support | Catalyst Loading (mol%) | Key Features | Reference |
|---|---|---|---|---|
| CuCl | None | 10 | Inexpensive and effective for various substrates. | nih.gov |
| CuBr | (R)-quinap | Not specified | Good for diastereoselective reactions. | organic-chemistry.org |
| AgI | None | 1.5 - 3 | Effective in water as a solvent. | mdpi.com |
| AuBr₃ | None | 4 | Effective for KA² coupling under neat conditions. | rsc.org |
| Zn(OTf)₂ | None | 5 | Low loading, solvent-free conditions. | mdpi.com |
| NHC-Ag(I) | N-heterocyclic carbene | 2 | High yields at room temperature. | unibas.it |
| Cu(I) | Pybox | Not specified | Used for highly enantioselective additions. | nih.govorganic-chemistry.org |
| Cu(II) | 4 Å Molecular Sieve | Not specified | Heterogeneous catalyst, simple conditions. | nih.gov |
Reactivity and Reaction Mechanisms of 2 1 Dibenzylamino Hept 2 Yn 1 Yl Phenol
Reactivity of the Alkyne Moiety
The hept-2-yne portion of the molecule is an internal, unsymmetrical alkyne, which serves as the primary site for the reactions discussed herein. The electron-rich nature of the carbon-carbon triple bond makes it susceptible to attack by electrophiles and a versatile partner in metal-catalyzed transformations. nih.gov Its unsymmetrical substitution pattern—a butyl group on one side and a carbon bearing both a phenolic ring and a dibenzylamino group on the other—presents challenges and opportunities for regioselectivity in addition reactions.
Hydrofunctionalization Reactions
Hydrofunctionalization reactions involve the addition of a hydrogen atom and another functional group (X) across the alkyne's triple bond. nih.gov These reactions are fundamental in organic synthesis for their ability to convert alkynes into structurally diverse and valuable alkenes. The regiochemical outcome of these additions to the unsymmetrical alkyne in 2-[1-(Dibenzylamino)hept-2-yn-1-yl]phenol is a key consideration.
The dibenzylamino group in this compound is a tertiary amine and thus cannot undergo direct intramolecular hydroamination as it lacks the necessary N-H bond. However, related primary or secondary aminoalkynes are well-known to undergo intramolecular hydroamination to produce nitrogen-containing heterocycles, a reaction of significant importance in medicinal chemistry. nih.govrsc.org This transformation can be catalyzed by a variety of metals, including lanthanides and palladium. nih.govacs.org The general mechanism involves the activation of the N-H bond by the metal catalyst, followed by nucleophilic attack of the nitrogen onto the activated alkyne.
For propargylamines, a related class of compounds, cyclization reactions can lead to a variety of nitrogen heterocycles. acs.org For instance, palladium-catalyzed intramolecular hydroamination of alkynes bearing an amino group can yield substituted pyrrolidines and piperidines in good yields and high enantioselectivity. nih.gov The reaction is thought to proceed through hydropalladation of the alkyne, followed by intramolecular nucleophilic attack of the amine. nih.gov
| Catalyst System | Substrate Type | Product | Key Findings | Reference |
|---|---|---|---|---|
| Pd2(dba)3·CHCl3 / (R,R)-Me-Norphos / PhCO2H | Aminoalkynes with a nonafluorobutanesulfonyl (Nf) protecting group | Chiral Pyrrolidines and Piperidines | High yields (87–93%) and enantioselectivities (79–95% ee) were achieved. The Nf group was found to be optimal. | nih.gov |
| Organolanthanide complexes [Cp'2LnCH(SiMe3)2] | Primary and secondary aminoalkynes | Five- and six-membered nitrogen heterocycles | The reaction proceeds via intramolecular alkyne insertion into the Lanthanide-Nitrogen bond. The reaction rate is sensitive to the steric bulk of the catalyst. | acs.org |
| Scandium complexes | Primary aminoalkynes | Nitrogen heterocycles | Cationic scandium catalysts show high activity in intramolecular hydroamination. | acs.org |
The presence of a phenolic hydroxyl group ortho to the alkyne-bearing substituent opens the possibility for an intramolecular hydrophenoxylation reaction. This cyclization would involve the nucleophilic attack of the phenolic oxygen onto the alkyne, leading to the formation of a substituted benzo[b]furan. Such cyclizations of 2-alkynylphenols are well-documented and can be promoted by various catalysts, including copper, or even under transition-metal-free basic conditions. rsc.orgnih.govrsc.org
The mechanism under basic conditions, for example with cesium carbonate (Cs₂CO₃), is proposed to start with the deprotonation of the phenol (B47542) to form a more nucleophilic phenolate (B1203915) intermediate. nih.gov This intermediate then attacks the alkyne triple bond in an intramolecular fashion, which may be activated by the cesium ion, to yield a vinyl anion that is subsequently protonated to give the final benzofuran (B130515) product. nih.gov
| Catalyst/Reagent | Solvent | Temperature | Product Type | Key Findings | Reference |
|---|---|---|---|---|---|
| Cs2CO3 | Acetonitrile (CH3CN) | 80 °C | 2-Substituted Benzo[b]furans | A transition-metal-free method with broad substrate scope and good to excellent yields. The reaction works on a gram scale. | nih.govrsc.org |
| CuCl / Cs2CO3 | Dimethylformamide (DMF) | 80 °C | 2-Substituted Benzo[b]furans | A copper-catalyzed protocol that proceeds under mild conditions with high yields. | rsc.org |
| Galvanostatic Electrolysis | CH3CN / n-Bu4NBF4 | Room Temperature | Selenylbenzo[b]furans | An electrochemical method for the oxidative cyclization with diselenides. | nih.govfrontiersin.org |
The addition of water across the alkyne triple bond, known as hydration, is a classic reaction that converts alkynes into carbonyl compounds. For an unsymmetrical internal alkyne like that in this compound, hydration is expected to yield a mixture of two regioisomeric ketones. openstax.orglumenlearning.com The reaction is typically catalyzed by strong acids, often with the addition of a mercury(II) salt (e.g., HgSO₄) to enhance the rate. openstax.orglumenlearning.com
The mechanism involves the initial formation of an enol intermediate, which then rapidly tautomerizes to the more stable ketone. lumenlearning.com The regioselectivity of the hydration of unsymmetrical internal alkynes can be poor, leading to a mixture of products. openstax.orgresearchgate.net However, certain catalytic systems, such as those based on copper, have been developed to achieve higher regioselectivity, favoring the formation of α-aryl ketones. rsc.org
| Catalyst/Reagent | Substrate Type | Product Type | Regioselectivity | Reference |
|---|---|---|---|---|
| H2O, H2SO4, HgSO4 | Unsymmetrical Internal Alkynes | Mixture of Ketones | Generally low, resulting in a mixture of regioisomers. | openstax.orglumenlearning.com |
| CuBr / p-fluoroaniline | Asymmetric Internal Aryl Alkynes | α-Aryl Ketones | High regioselectivity (up to >90%) for the α-aryl ketone. | rsc.org |
| Gold(III) complexes | Asymmetric Internal Alkynes | Mixture of Ketones | Moderate to notable regioselectivity (up to 90:10). | researchgate.net |
Hydroarylation involves the addition of an aryl group and a hydrogen atom across the alkyne. This reaction is a powerful tool for forming carbon-carbon bonds and synthesizing substituted alkenes. For unsymmetrical internal alkynes, achieving high regioselectivity is a significant challenge. However, catalyst systems based on copper and ruthenium have been developed that can promote the hydroarylation of internal alkynes with high regio- and diastereoselectivity. nih.govacs.orgacs.orgrsc.orgnih.gov For example, copper-catalyzed hydroarylation of unsymmetrical internal alkynes can produce trisubstituted alkenes as single diastereomers with excellent regioselectivity. acs.org
Beyond hydroarylation, the alkyne can undergo standard electrophilic addition reactions with reagents like hydrogen halides (HX). The addition would proceed via a vinyl carbocation intermediate. For an internal alkyne, the initial addition of H⁺ could occur at either of the two sp-hybridized carbons, leading to a mixture of vinyl halide products.
Cycloaddition Reactions (e.g., [2+2], [2+3] with suitable partners)
Cycloaddition reactions are powerful methods for constructing cyclic compounds. The alkyne in this compound can act as a "2π" component in these reactions.
[2+2] Cycloaddition: This reaction involves the combination of a 2π system (the alkyne) with another 2π system (an alkene) to form a four-membered cyclobutene (B1205218) ring. While thermally forbidden in many cases, these reactions can be promoted by transition metals like nickel or gold. nih.govorgsyn.orgorganic-chemistry.orgacs.org For instance, nickel-catalyzed asymmetric [2+2] cycloaddition of internal alkynes with certain alkenes has been shown to produce four-membered carbocycles. nih.gov Gold(I) catalysts have also been used for the intermolecular [2+2] cycloaddition of terminal alkynes with alkenes, although internal alkynes were reported to be unreactive under those specific conditions. orgsyn.org
[3+2] Cycloaddition: Also known as 1,3-dipolar cycloadditions, these reactions involve a 3-atom, 4-electron component (a 1,3-dipole) reacting with a 2-electron component (the alkyne, or "dipolarophile") to form a five-membered heterocycle. uchicago.edu The propargylamine (B41283) structure within the target molecule is particularly relevant here. Propargylamines can serve as precursors to allenyl anions under basic conditions, which can then participate in [3+2] cycloadditions with electrophiles like aldehydes to form substituted furans. rsc.orgrsc.org Other examples include the reaction of propargylic alcohols with ketene (B1206846) dithioacetals to yield cyclopentadienes. nih.gov
| Reaction Type | Catalyst/Reagent | Reaction Partners | Product Type | Key Findings | Reference |
|---|---|---|---|---|---|
| [2+2] Cycloaddition | Ni(COD)2 / (R)-SIPHOS-Ph-Mor | Internal Alkynes and Azabenzonorbornadienes | Four-membered carbocycles | First asymmetric [2+2] cycloaddition of these partners. | nih.gov |
| [2+2] Cycloaddition | Nickel / Aminophosphine ligand | Two molecules of an alkyne (reductive) | trans-Cyclobutenes | A reductive cyclodimerization of alkynes with high functional group tolerance. | acs.org |
| [3+2] Cycloaddition | Tetrabutylammonium hydroxide (B78521) (TBAOH) | Propargylamines and Aldehydes | Substituted Furans | A metal-free, base-catalyzed reaction where the propargylamine acts as an allenyl anion equivalent. | rsc.orgrsc.org |
| [3+2] Cycloaddition | Base | Propargylic alcohols and Ketene dithioacetals | Fully substituted cyclopentadienes | Leads to valuable cyclopentadiene (B3395910) intermediates. | nih.gov |
Metal-Mediated Transformations (e.g., Carbometallation, Olefination)
The acetylenic bond in this compound is a prime site for metal-mediated transformations. These reactions can lead to the formation of more complex carbon skeletons through processes like carbometallation and olefination.
Carbometallation: This process involves the addition of an organometallic reagent across the carbon-carbon triple bond. While specific studies on this compound are not detailed in the literature, the general reactivity of propargylamines suggests that this transformation is feasible. For instance, transition metal catalysts, particularly palladium, are known to facilitate the cyclization of propargylamines, which can involve an intramolecular carbometallation step. nih.govresearchgate.net Lewis acid-catalyzed cyclization of o-hydroxyphenyl propargylamines can proceed through the in-situ generation of ortho-quinone methide (o-AQM) intermediates, followed by addition and annulation, demonstrating a pathway for C-C bond formation. acs.org
Olefination: Olefination reactions convert the alkyne into an alkene. Ruthenium-catalyzed decarbonylative addition of aldehydes to terminal alkynes presents a novel method for creating C=C bonds. acs.org This reaction exhibits strong electronic effects and high chemoselectivity. Other established olefination methods like the Wittig, Horner-Wadsworth-Emmons, and Peterson reactions provide a diverse toolkit for alkene synthesis, each with its own mechanistic nuances and stereochemical outcomes. acs.orggold-chemistry.orguchicago.eduyoutube.com An electrophotocatalytic approach has also been developed for the olefination of carbonyls with unactivated alkenes, showcasing modern strategies for this key transformation. nih.gov
| Reaction Type | Catalyst/Reagent | Key Features | Relevant Citations |
| Palladium-Catalyzed Cyclization | Pd(OAc)₂ | Can generate functionalized quinoline (B57606) heterocycles from propargylamines. | nih.govresearchgate.net |
| Lewis Acid-Catalyzed Cyclization | Lewis Acids (e.g., FeCl₃, Sc(OTf)₃) | Proceeds via ortho-quinone methide intermediates for o-hydroxyphenyl propargylamines. | acs.org |
| Ruthenium-Catalyzed Olefination | Ruthenium complexes | Decarbonylative addition of aldehydes to alkynes. | acs.org |
| Peterson Olefination | α-silyl carbanions | Stereochemistry can be controlled by using either acid or base for elimination. | youtube.com |
| Electrophotocatalytic Olefination | Electrophotocatalyst | Olefinates aldehydes and ketones with a broad range of alkenes under mild conditions. | nih.gov |
Reactivity of the Dibenzylamino Group
The tertiary dibenzylamino group is another key reactive center, capable of acting as a nucleophile, directing group, and undergoing various transformations at the nitrogen atom.
Nucleophilic Reactivity of the Amine
The lone pair of electrons on the nitrogen atom of the dibenzylamino group imparts nucleophilic character. This allows it to participate in a variety of reactions.
Substitution Reactions: The amine can act as a nucleophile in SN2 reactions with alkyl halides. nih.gov It can also participate in nucleophilic aromatic substitution (SNAr) reactions, for example, with highly electron-deficient aromatic systems like 1-fluoro-2,4-dinitrobenzene. nih.govresearchgate.net
Addition to Carbonyls: While less common for tertiary amines, under certain conditions, interactions with carbonyl compounds or related electrophiles can occur. The nucleophilicity of amines is a fundamental aspect of many C-N bond-forming reactions. rsc.org
The reactivity of the amine is influenced by steric hindrance from the two bulky benzyl (B1604629) groups, which can moderate its nucleophilicity compared to less substituted amines.
Amine-Directed Catalysis or Substrate Activation
The amine group can direct the reactivity of other parts of the molecule, a strategy widely used in modern organic synthesis.
Directed C-H Functionalization: The amine can coordinate to a metal catalyst, directing a C-H activation/functionalization reaction to a specific position. For example, iridium-catalyzed C-H borylation of benzylic amines can occur at the ortho position of an aromatic ring due to a directing effect. nih.gov Nickel-catalyzed 1,2-carboamination of alkenyl amines demonstrates that even free amines can direct complex bond formations without the need for a protecting group. nsf.gov
Substrate Activation: In organocatalysis, secondary amines are often used to form enamine or iminium ion intermediates, activating substrates for further reaction. ethz.chnih.gov While the tertiary amine in this compound cannot form an enamine directly, its basicity and coordinating ability can still influence the reactivity of nearby functional groups, potentially by activating a catalyst or another reagent.
Transformations Involving Nitrogen (e.g., Deprotection, Amidation, Quaternization)
The dibenzylamino group itself can be chemically modified.
Deprotection (Debenzylation): The benzyl groups can be removed to yield the corresponding primary amine. A common method for this is catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas. nih.govmasterorganicchemistry.com Other methods include the use of a synergistic Pd/C system with 1,1,2-trichloroethane (B165190) or oxidative debenzylation protocols. organic-chemistry.org The presence of the alkyne must be considered, as it can also be reduced under certain hydrogenation conditions. researchgate.net
Amidation: Direct amidation of the tertiary amine is not possible. However, if the amine is first debenzylated to a primary or secondary amine, it can then be acylated to form an amide. Boron-mediated amidation reactions are effective for coupling carboxylic acids and amines, although sterically hindered secondary amines like dibenzylamine (B1670424) itself can show poor reactivity. nih.gov
Quaternization: As a tertiary amine, the nitrogen atom can react with alkylating agents, such as alkyl halides or dimethyl sulfate, to form a quaternary ammonium (B1175870) salt. jcu.czresearchgate.netgoogle.com This Menschutkin reaction is a standard SN2 process where the amine acts as the nucleophile. nih.gov The reaction typically proceeds readily, converting the neutral tertiary amine into a positively charged quaternary ammonium species. researchgate.net
| Transformation | Reagent(s) | Product Type | Key Considerations | Relevant Citations |
| Deprotection | H₂, Pd/C | Primary Amine | Potential for concurrent alkyne reduction. | nih.govmasterorganicchemistry.comresearchgate.net |
| Amidation | 1. Debenzylation; 2. Acylating Agent | Amide | Two-step process required. Steric hindrance can affect acylation. | nih.gov |
| Quaternization | Alkyl Halide (e.g., CH₃I) | Quaternary Ammonium Salt | Standard SN2 reaction; amine acts as a nucleophile. | nih.govjcu.czresearchgate.net |
Reactivity of the Phenolic Hydroxyl Group
The phenolic -OH group is acidic and can be deprotonated to form a potent phenoxide nucleophile. It is also a site for various functionalization reactions.
Intramolecular Reactions with the Alkyne or Amine Moieties
The spatial proximity of the phenol, amine, and alkyne groups within this compound makes intramolecular reactions highly probable. These reactions are often catalyzed by transition metals, particularly soft Lewis acids like gold(I) or palladium(II), which are known to activate alkynes toward nucleophilic attack. nih.govnih.gov
The phenolic hydroxyl group can act as an internal nucleophile, attacking the activated alkyne. This process, known as intramolecular hydroalkoxylation or oxa-cyclization, would likely proceed via a 6-exo-dig cyclization pathway to form a substituted 4H-chromene derivative. Chromenes are prevalent scaffolds in biologically active compounds. frontiersin.org The reaction is initiated by the coordination of a metal catalyst, such as a gold(I) complex, to the alkyne, rendering it more electrophilic and susceptible to attack by the phenol. nih.govorganic-chemistry.org
Alternatively, the tertiary amine, despite being sterically hindered by the two benzyl groups, could potentially participate in intramolecular reactions. While direct intramolecular hydroamination initiated by the dibenzylamino group is less likely due to steric hindrance and the lower nucleophilicity of the tertiary amine compared to primary or secondary amines, its role in more complex cascade reactions cannot be discounted.
Oxidative Coupling and Transformations
The phenol moiety is susceptible to oxidative coupling reactions, which can form new carbon-carbon or carbon-oxygen bonds. wikipedia.orgnih.gov These reactions are typically mediated by metal catalysts or strong oxidants. In the context of this compound, intramolecular oxidative coupling could potentially occur between the phenol ring and one of the benzyl groups of the dibenzylamino moiety, although this would require significant conformational flexibility.
More commonly, intermolecular oxidative coupling could lead to the formation of biphenol structures or higher-order oligomers. wikipedia.orgnih.gov Such reactions often face challenges in controlling selectivity, as the initial product can be more easily oxidized than the starting material. nih.gov Iron(III) has been shown to catalyze the oxidative oligomerization of aminophenols, leading to the formation of complex, colored products. nih.govresearchgate.net
The alkyne and amine functionalities can also undergo oxidative transformations. For instance, palladium-catalyzed oxidative cyclization reactions are known for substrates containing both an amine and an unsaturated bond, such as an alkyne or alkene. nih.govnih.gov These reactions, often referred to as aza-Wacker type cyclizations, could lead to the formation of various nitrogen-containing heterocyclic structures.
Interplay and Synergistic Reactivity Between Functional Groups
The true chemical novelty of this compound lies in the synergistic interplay between its phenol, amine, and alkyne functionalities. The presence of multiple reactive sites allows for complex, multi-step cascade reactions where the initial transformation of one functional group triggers subsequent reactions involving the others.
Chemo- and Regioselectivity Induced by Multiple Functionalities
In a molecule with multiple potential reaction sites, controlling which site reacts (chemoselectivity) and in what orientation (regioselectivity) is paramount. In metal-catalyzed reactions, the choice of catalyst and reaction conditions plays a crucial role.
For instance, gold(I) catalysts are highly alkynophilic and would preferentially activate the carbon-carbon triple bond for nucleophilic attack. nih.govacs.org The subsequent intramolecular attack could come from either the phenol (O-cyclization) or the aromatic ring of the phenol (C-cyclization). The regioselectivity of this attack (e.g., 6-exo vs. 7-endo) is governed by factors including the stability of the resulting ring system and the specific catalytic cycle. nih.gov In many cases, the formation of six-membered rings via exo-cyclization is favored.
The amine group, while perhaps not the primary nucleophile, can influence the reaction's course. It can act as an internal base, affecting the protonation state of the phenol, or it could coordinate to the metal center, modifying the catalyst's reactivity and selectivity. The steric bulk of the dibenzylamino group would also play a significant role in directing the approach of external reagents or influencing the conformation of the molecule during the transition state of a cyclization.
Intramolecular Cyclization Cascades
The structure of this compound is well-suited for intramolecular cyclization cascades, where a single catalytic event initiates a sequence of bond-forming reactions to rapidly build molecular complexity. rsc.org A plausible cascade could be initiated by a gold- or palladium-catalyzed cyclization of the phenol onto the alkyne. acs.orgacs.org
For example, a gold(I)-catalyzed 6-exo-dig O-cyclization would form a vinyl-gold intermediate. This intermediate is highly reactive and could undergo further transformations. If the reaction were designed to proceed via a tandem hydroarylation/cyclization, the initial formation of the chromene ring could be followed by a reaction involving one of the benzyl groups or another external reagent. Such cascade reactions are powerful tools in organic synthesis for creating complex polycyclic structures from relatively simple linear precursors. organic-chemistry.orgrsc.org
Mechanistic Pathways of Cascade Reactions
The mechanistic pathways of these cascade reactions are often intricate. A representative, though hypothetical, cascade for this compound catalyzed by a generic electrophilic metal catalyst (M+) can be proposed:
Alkyne Activation: The catalyst M+ coordinates to the alkyne, increasing its electrophilicity.
Initial Cyclization: The phenolic oxygen attacks the activated alkyne in a 6-exo-dig manner, forming a six-membered ring and a vinyl-metal species.
Protonolysis/Demetalation: The vinyl-metal bond is cleaved by a proton source (often from the solvent or an additive), regenerating the catalyst and yielding the initial cyclized product, a substituted 4H-chromene.
Further Reaction/Cascade: Alternatively, the reactive vinyl-metal intermediate or the initially formed chromene could be susceptible to further reactions if other reactive partners are present, leading to a cascade. For example, if the reaction is performed under oxidative conditions, subsequent C-H activation and coupling could occur. researchgate.net
Understanding these complex reaction networks is crucial for optimizing reaction conditions to favor a desired product. rsc.org
Detailed Mechanistic Investigations
Elucidating the precise mechanisms of the reactions of this compound would require detailed experimental and computational studies.
Experimental Approaches:
Kinetic Studies: Monitoring the reaction progress over time can help determine the rate-determining step and the influence of catalyst and substrate concentrations.
Isotope Labeling: Using deuterated substrates (e.g., at the phenolic -OH or specific positions on the aromatic rings) can provide insight into bond-breaking and bond-forming steps, such as C-H activation or protonolysis.
Intermediate Trapping: Designing experiments to trap and characterize reactive intermediates, such as the proposed vinyl-metal species, can offer direct evidence for a proposed mechanism.
In-situ Spectroscopy: Techniques like operando NMR spectroscopy can be used to monitor the concentrations of reactants, intermediates, and products in real-time, helping to map out complex reaction networks. rsc.org
Computational Approaches:
Density Functional Theory (DFT): DFT calculations are a powerful tool for mapping the potential energy surface of a reaction. nih.gov They can be used to calculate the energies of reactants, transition states, and intermediates for different possible pathways (e.g., O-cyclization vs. C-cyclization, exo vs. endo cyclization). This allows for a theoretical prediction of the most likely reaction mechanism and can explain observed chemo- and regioselectivities. rsc.org
The table below summarizes hypothetical outcomes for a catalyst screening in a potential intramolecular cyclization reaction, illustrating the type of data that would be generated in a mechanistic investigation.
| Entry | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Product(s) | Yield (%) |
| 1 | AuCl(PPh₃)/AgOTf (5) | Dioxane | 80 | 12 | 4H-Chromene | 85 |
| 2 | PdCl₂(MeCN)₂ (5) | Toluene | 100 | 24 | Complex Mixture | - |
| 3 | PtCl₂ (5) | Acetonitrile | 80 | 24 | 4H-Chromene | 60 |
| 4 | CuI (10) | DMF | 120 | 12 | Starting Material | - |
| 5 | AuCl₃ (5) | DCE | 60 | 6 | 4H-Chromene | 78 |
This is a representative data table based on analogous systems and does not reflect actual experimental results for the title compound.
A comprehensive search of scientific literature and chemical databases has revealed no available research data on the reactivity and reaction mechanisms of the specific compound This compound .
Consequently, it is not possible to provide a scientifically accurate article on the topics requested in the outline:
Identification of Reactive Intermediates
There are no published kinetic studies, isotope labeling experiments, or investigations into the reactive intermediates for this compound. While the molecule is listed in some chemical catalogs, detailed mechanistic and reactivity studies, which are typically found in peer-reviewed scientific journals, appear not to have been conducted or at least not published.
Therefore, the generation of a thorough and factual article adhering to the specified outline is not feasible due to the absence of the necessary research findings.
Derivatization and Chemical Transformations of 2 1 Dibenzylamino Hept 2 Yn 1 Yl Phenol
Strategic Functional Group Interconversions
The inherent reactivity of the three key functional groups allows for a range of selective interconversions.
The phenolic hydroxyl group is a prime site for modification, most commonly through etherification and esterification reactions. These transformations can alter the compound's polarity, lipophilicity, and hydrogen bonding capabilities.
Etherification: The formation of an ether linkage can be achieved under various conditions. A classic approach is the Williamson ether synthesis, where the phenol (B47542) is first deprotonated with a suitable base (e.g., sodium hydride, potassium carbonate) to form the more nucleophilic phenoxide ion, which is then reacted with an alkyl halide. Given the potential for steric hindrance around the phenolic oxygen, more robust methods may be required for bulky alkylating agents. Copper-catalyzed O-arylation methods can be employed to form diaryl ethers, a transformation that tolerates a wide array of functional groups. nih.gov For instance, reacting the parent phenol with an aryl iodide or bromide in the presence of a copper catalyst and a suitable ligand can yield the corresponding aryloxy derivative. nih.gov
Esterification: The phenolic hydroxyl can be readily converted to an ester. This is typically accomplished by reaction with an acyl chloride or an acid anhydride (B1165640) in the presence of a base (e.g., pyridine, triethylamine) to neutralize the acid byproduct. For sterically hindered phenols, the use of a stronger acylating agent or a catalyst may be necessary. tandfonline.com For example, ion-exchange resins have been shown to effectively catalyze the esterification of hindered phenolic acids, a principle that can be adapted for this substrate. tandfonline.com
Table 1: Representative Modifications of the Phenolic Hydroxyl Group
| Transformation | Reagents and Conditions | Product |
| Methylation | CH₃I, K₂CO₃, Acetone, reflux | 2-[1-(Dibenzylamino)hept-2-yn-1-yl]anisole |
| Benzylation | Benzyl (B1604629) bromide, NaH, THF, 0 °C to rt | 1-(Benzyloxy)-2-[1-(dibenzylamino)hept-2-yn-1-yl]benzene |
| Acetylation | Acetic anhydride, Pyridine, rt | 2-[1-(Dibenzylamino)hept-2-yn-1-yl]phenyl acetate |
| Benzoylation | Benzoyl chloride, Et₃N, CH₂Cl₂, 0 °C to rt | 2-[1-(Dibenzylamino)hept-2-yn-1-yl]phenyl benzoate |
The dibenzylamino group can be modified primarily through debenzylation reactions, which can be controlled to yield either the mono-benzylamino or the primary amino derivative.
Debenzylation: Catalytic hydrogenation is a common method for removing benzyl groups. Using palladium on carbon (Pd/C) with hydrogen gas typically leads to the complete removal of both benzyl groups to yield the primary amine. sigmaaldrich.com However, selective mono-debenzylation can be achieved using specific reagents. For instance, oxidants like ceric ammonium (B1175870) nitrate (B79036) (CAN) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) have been shown to effectively remove one benzyl group from N,N-dibenzylamines. thieme-connect.com The use of Pearlman's catalyst (Pd(OH)₂/C) can also offer selectivity for N-debenzylation in the presence of other reducible functional groups. tandfonline.com Another approach involves the use of diisopropyl azodicarboxylate (DIAD), which has been demonstrated to selectively cleave N-benzyl groups. researchgate.net
Table 2: Representative Alterations of the Dibenzylamino Group
| Transformation | Reagents and Conditions | Product |
| Mono-debenzylation | DDQ, CH₂Cl₂/H₂O, rt | 2-[1-(Benzylamino)hept-2-yn-1-yl]phenol |
| Di-debenzylation | H₂, Pd/C, Ethanol, rt | 2-[1-Aminohept-2-yn-1-yl]phenol |
| Oxidative Cleavage | CAN, MeCN/H₂O, 0 °C to rt | 2-[1-(Benzylamino)hept-2-yn-1-yl]phenol |
The internal alkyne is a highly versatile functional group that can undergo reduction to either an alkene or an alkane, or be oxidized to form dicarbonyl compounds.
Reduction: The triple bond can be completely reduced to an alkane by catalytic hydrogenation over a platinum, palladium, or nickel catalyst. libretexts.orgorganic-chemistry.org Partial reduction to an alkene can be achieved with specific reagents to control the stereochemistry of the product. The use of a poisoned catalyst, such as Lindlar's catalyst (Pd/CaCO₃/Pb(OAc)₂), results in the syn-addition of hydrogen to form the corresponding cis-alkene. libretexts.orgyoutube.com Conversely, a dissolving metal reduction, typically using sodium or lithium in liquid ammonia, proceeds via an anti-addition to yield the trans-alkene. libretexts.orgyoutube.com
Oxidation: Strong oxidizing agents like ozone (O₃) or potassium permanganate (B83412) (KMnO₄) can cleave the alkyne bond. masterorganicchemistry.comlibretexts.orgorgoreview.com For an internal alkyne, this oxidative cleavage results in the formation of two carboxylic acids. masterorganicchemistry.comorgoreview.com Milder oxidation conditions can potentially lead to the formation of a 1,2-diketone. masterorganicchemistry.com
Table 3: Representative Transformations of the Alkyne Moiety
| Transformation | Reagents and Conditions | Product |
| Full Reduction | H₂ (excess), PtO₂, Ethanol, rt | 2-[1-(Dibenzylamino)heptyl]phenol |
| cis-Alkene Formation | H₂, Lindlar's catalyst, Hexane (B92381), rt | (Z)-2-[1-(Dibenzylamino)hept-2-en-1-yl]phenol |
| trans-Alkene Formation | Na, NH₃ (liq.), -78 °C | (E)-2-[1-(Dibenzylamino)hept-2-en-1-yl]phenol |
| Oxidative Cleavage | 1. O₃, CH₂Cl₂, -78 °C; 2. H₂O | Pentanoic acid and 2-(dibenzylaminomethyl)salicylaldehyde |
Introduction of Additional Complexity and Structural Diversity
Beyond simple functional group interconversions, the core structure of 2-[1-(Dibenzylamino)hept-2-yn-1-yl]phenol can be utilized as a scaffold to build more elaborate molecules.
The alkyne functionality is an ideal handle for "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov This reaction allows for the efficient and regiospecific formation of a 1,2,3-triazole ring by reacting the alkyne with an organic azide. While CuAAC is highly effective for terminal alkynes, its application with internal alkynes can be more challenging, often requiring more forcing conditions or specialized catalyst systems. rsc.orgacs.org
An alternative is the strain-promoted azide-alkyne cycloaddition (SPAAC), which does not require a metal catalyst. magtech.com.cnnanotechnology.blog However, this would necessitate the pre-formation of a strained cyclic alkyne from the parent molecule, which may involve a complex synthetic sequence. Assuming the internal alkyne in the parent compound can be induced to react, a wide variety of azide-containing molecules (e.g., fluorophores, biotin (B1667282) tags, peptides, or other small molecules) could be appended to the core structure, thereby introducing significant structural and functional diversity.
The presence of multiple reactive sites in this compound and its derivatives opens up possibilities for the construction of macrocyclic structures. One potential strategy involves a ring-closing metathesis (RCM) approach. For instance, after mono-debenzylation and subsequent attachment of an alkene-containing moiety to the newly formed secondary amine, an RCM reaction with the heptenyl side chain (if the alkyne is first reduced to an alkene) could form a macrocyclic amine.
Another plausible route to macrocyclization could involve an intramolecular reaction between two functional groups within a suitably designed precursor. For example, one of the benzyl groups on the amine could be functionalized with a terminal alkyne. Following a selective modification of the phenolic hydroxyl group to introduce an azide, an intramolecular CuAAC reaction could then be employed to forge the macrocyclic ring. The versatility of the functional groups present allows for numerous theoretical macrocyclization strategies, which could be explored to generate novel and structurally complex molecules. acs.org
Synthesis of Novel Heterocyclic Scaffolds Utilizing this compound as a Precursor
The strategic positioning of the phenolic hydroxyl group and the internal alkyne in this compound makes it an ideal precursor for the synthesis of various heterocyclic systems through intramolecular cyclization reactions.
The intramolecular reaction between the phenolic hydroxyl group and the alkyne moiety in o-alkynylphenols is a well-established method for the synthesis of benzofurans, which are important structural motifs in many natural products and pharmaceuticals. researchgate.net Various catalytic systems have been developed to facilitate this transformation, and it is plausible that this compound could undergo similar annulation reactions.
Transition metal catalysts, particularly those based on gold, palladium, and rhodium, are known to activate the alkyne for nucleophilic attack by the phenol. researchgate.netacs.org For instance, gold(I)-catalyzed cyclization of o-alkynylphenols is a leading method for forming the benzofuran (B130515) core. researchgate.net In a related context, rhodium(I) complexes have been shown to catalyze the cyclization of o-alkynylphenols, which can be followed by an intermolecular conjugate addition to yield 2,3-disubstituted benzofurans in a one-pot process. rsc.org Given that the substrate possesses an internal alkyne, rhodium-catalyzed methods that are effective for such substrates would be particularly relevant. rsc.org
Electrochemical methods also present a viable, metal-free alternative for the cyclization of 2-alkynylphenols. researchgate.net These reactions can proceed under mild, oxidant- and base-free conditions to produce substituted benzofurans. researchgate.netrsc.org
Furthermore, the synthesis of benzofuran-3(2H)-ones from o-alkynylphenols has been achieved through gold-catalyzed cycloisomerization in the presence of an oxidant. chemrxiv.orgacs.org This suggests another potential pathway for the derivatization of the title compound.
| Reactant | Catalyst/Reagents | Product Type | Reference |
|---|---|---|---|
| o-Alkynylphenol | Au(I) catalyst | Benzofuran | researchgate.net |
| o-Alkynylphenol | Rh(I)/BINAP | 2,3-Disubstituted Benzofuran | rsc.org |
| o-Alkynylphenol Derivative | Galvanostatic electrolysis | Selenylbenzo[b]furan | researchgate.netrsc.org |
| o-Alkynylphenol | Ph3PAuCl/Selectfluor/TfOH | Benzofuran-3(2H)-one | chemrxiv.orgacs.org |
The dibenzylamino group in this compound can play a crucial role in directing and facilitating cyclization reactions. Propargylamines are known to be versatile precursors for a wide range of nitrogen-containing heterocycles. nih.gov
One potential pathway involves the Lewis acid-catalyzed cyclization of o-hydroxyphenyl propargylamines. rsc.org In the presence of a Lewis acid, it is proposed that an ortho-quinone methide (o-AQM) intermediate is generated in situ. This highly reactive intermediate can then undergo further transformations. For example, reaction with sodium sulfinates leads to the formation of 3-sulfonylbenzofurans. rsc.org This suggests that the title compound could be a precursor to a variety of functionalized benzofurans through an amine-facilitated mechanism.
Base-mediated intramolecular hydroamination of propargylamines is another established route to nitrogen heterocycles. acs.org For instance, the reaction of propargylamines with isothiocyanates in the presence of a base can lead to imidazole-2-thiones via a 5-exo-dig cycloisomerization. acs.org While this specific reaction would require derivatization of the starting amine, it highlights the potential for the propargylamine (B41283) moiety to participate in intramolecular cyclizations.
| Reactant Type | Reagents | Key Intermediate/Process | Product Type | Reference |
|---|---|---|---|---|
| o-Hydroxyphenyl propargylamine | Lewis Acid, Sodium Sulfinate | In situ generation of o-quinone methide | 3-Sulfonylbenzofuran | rsc.org |
| Propargylamine | Isothiocyanate, Base (e.g., NaOH) | Intramolecular 5-exo-dig cycloisomerization | Imidazole-2-thione | acs.org |
Oligomerization and Polymerization Potential (if applicable as a monomer)
The presence of a polymerizable alkyne functionality suggests that this compound could potentially serve as a monomer for oligomerization or polymerization reactions, leading to novel materials with interesting properties.
The polymerization of substituted acetylenes is a known method for producing π-conjugated polymers. researchgate.net Rhodium(I) complexes, in particular, have been effectively used for the polymerization of N-substituted propargylamides, resulting in stereoregular polymers. researchgate.net Similarly, N-propargylsulfamides have been polymerized using a Rhodium catalyst to yield polymers with moderate molecular weights. acs.org These examples suggest that the propargylamine moiety within the title compound could be susceptible to transition metal-catalyzed polymerization.
Thermal polymerization of propargylamines has also been observed. For instance, when propargylamine is intercalated into layered inorganic hosts, thermal treatment can induce polymerization. acs.org This indicates a potential route for the solvent-free polymerization of the title compound, possibly leading to cross-linked materials due to the bifunctional nature of the monomer (alkyne and phenol).
Furthermore, phenolic compounds themselves can undergo oxidative polymerization. nih.gov Enzymes such as peroxidases can catalyze the formation of phenolic oligomers through a radical-mediated process. nih.gov It is conceivable that under appropriate oxidative conditions, both the phenolic and alkynyl groups could participate in polymerization, leading to complex, cross-linked polymer structures.
However, it is important to note that the internal nature of the alkyne and the steric bulk of the dibenzylamino group in this compound may present challenges to polymerization. Many polymerization catalysts are more effective with terminal alkynes, and significant steric hindrance around the reactive sites could impede polymer chain growth.
| Monomer Type | Catalyst/Method | Polymer Type | Reference |
|---|---|---|---|
| N-Propargylamides | Rhodium(I) complexes | cis-Stereoregular poly(N-propargylamide) | researchgate.net |
| Propargylamine | Thermal treatment in inorganic host | Poly(propargylamine) | acs.org |
| N-Propargylsulfamides | (nbd)Rh+B-(C6H5)4 | Poly(N-propargylsulfamide) | acs.org |
| Phenolic compounds (e.g., epicatechin) | Peroxidase (enzyme) | Phenolic oligomers | nih.gov |
Spectroscopic and Structural Elucidation Methodologies for 2 1 Dibenzylamino Hept 2 Yn 1 Yl Phenol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is an indispensable tool for elucidating the precise structure of 2-[1-(Dibenzylamino)hept-2-yn-1-yl]phenol. Through the analysis of ¹H, ¹³C, and various 2D NMR spectra, a comprehensive picture of the molecule's connectivity and spatial arrangement can be assembled.
Application of ¹H NMR for Proton Environment Analysis
The ¹H NMR spectrum provides critical information regarding the number of different types of protons and their neighboring environments. For this compound, the spectrum would exhibit characteristic signals for the aromatic protons of the phenol (B47542) and dibenzyl groups, the methine proton adjacent to the nitrogen and the phenolic ring, the methylene (B1212753) protons of the benzyl (B1604629) groups, and the protons of the heptynyl chain.
The phenolic hydroxyl proton typically appears as a broad singlet, with a chemical shift that can vary significantly (from 4 to 12 ppm) depending on solvent, concentration, and temperature due to hydrogen bonding. orgchemboulder.comnih.gov Protons on the aromatic rings will resonate in the downfield region, typically between 6.5 and 8.0 ppm. libretexts.org The benzylic methylene protons would likely appear as a set of diastereotopic protons due to the chiral center at the C1 position, resulting in a more complex splitting pattern. The protons of the heptynyl chain will have characteristic shifts in the aliphatic region of the spectrum.
Under optimized conditions, such as using specific solvents and controlling the temperature and pH, very sharp peaks for the phenolic -OH group can be obtained, which is crucial for detailed structural analysis. mdpi.comresearchgate.net
Utilization of ¹³C NMR for Carbon Skeleton Assignment
The ¹³C NMR spectrum reveals the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts of these signals are indicative of the carbon's hybridization and its chemical environment.
Key expected signals would include those for the aromatic carbons, the acetylenic carbons of the heptynyl group, the aliphatic carbons of the heptynyl chain, the benzylic methylene carbons, and the carbon atom (C1) bearing the dibenzylamino and phenolic groups. The phenolic ipso-carbon (the carbon atom directly attached to the hydroxyl group) typically resonates in the range of δ 145–160 ppm. acs.org The acetylenic carbons would appear in the intermediate region of the spectrum.
Table 1: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Type | Predicted Chemical Shift (ppm) |
| Phenolic C-O | 145-160 |
| Aromatic C-H & C-C | 110-140 |
| Acetylenic (C≡C) | 70-90 |
| C-N | 50-70 |
| Aliphatic (CH₂, CH₃) | 10-40 |
Note: These are general predicted ranges and actual values can vary based on the specific molecular environment and solvent used.
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the complex ¹H and ¹³C spectra and for determining the connectivity and stereochemistry of the molecule. slideshare.net
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to one another within the molecule's spin systems. sdsu.eduscribd.com This would be crucial for tracing the connectivity within the heptynyl chain and the aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of protonated carbons in the ¹³C NMR spectrum. sdsu.eduscribd.com
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-4 bonds) couplings between protons and carbons. sdsu.eduscribd.com It is particularly valuable for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule, such as connecting the heptynyl chain to the phenolic and dibenzylamino moieties. mdpi.com
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are directly bonded. This is critical for determining the stereochemistry and conformation of the molecule, particularly around the chiral center and the orientation of the dibenzyl groups.
Solid-State NMR for Crystalline Form Characterization
While solution-state NMR provides information about the molecule in a dissolved state, solid-state NMR (ssNMR) can be used to characterize the compound in its crystalline form. nih.govspringernature.com Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) can provide information on the packing of molecules in the crystal lattice, identify different polymorphs (crystalline forms), and study intermolecular interactions. us.es For phenolic compounds, ssNMR has been used to study complexes and interactions with other molecules. us.esresearchgate.net
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
For this compound, the IR spectrum would provide clear evidence for the presence of the phenolic hydroxyl group, the aromatic rings, the alkyne, and the C-N bond.
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Phenolic O-H | Stretching | 3550-3200 (broad) |
| Aromatic C-H | Stretching | 3100-3000 |
| Aliphatic C-H | Stretching | 3000-2850 |
| Alkyne C≡C | Stretching | ~2260-2100 (weak to medium) |
| Aromatic C=C | Stretching | 1600-1450 |
| C-O | Stretching | 1260-1000 |
| C-N | Stretching | 1350-1000 |
Data compiled from various sources. orgchemboulder.comadichemistry.comdocbrown.info
Characterization of Phenolic O-H Stretching Frequencies
The most prominent feature in the IR spectrum of a phenol is the O-H stretching band. libretexts.org This band is typically found in the region of 3550-3200 cm⁻¹. adichemistry.comdocbrown.info Its broadness is a result of intermolecular hydrogen bonding between the phenol molecules. libretexts.orgdocbrown.info The exact position and shape of this band can be influenced by factors such as concentration and the presence of intramolecular hydrogen bonding. In some cases, a sharper "free" O-H stretch may be observed at higher frequencies (around 3600 cm⁻¹) in dilute solutions of non-polar solvents. blogspot.com The presence of a broad absorption in this region would be a strong indicator of the phenolic hydroxyl group in the target molecule.
Identification of Alkyne C≡C Stretching Frequencies
The infrared (IR) spectrum of this compound is instrumental in identifying its key functional groups. The presence of the internal alkyne (a carbon-carbon triple bond, C≡C) is confirmed by a characteristic absorption band in the IR spectrum. This C≡C stretching vibration typically appears in a relatively "clear" window of the spectrum, where few other functional groups absorb. nih.govorgchemboulder.com
For internal alkynes, the C≡C stretching frequency is observed in the range of 2100–2260 cm⁻¹. orgchemboulder.comucla.edu The intensity of this absorption can vary. In symmetrically substituted alkynes, the peak can be very weak or absent due to the lack of a change in dipole moment during the vibration. However, in an unsymmetrical environment as found in this molecule, a weak to medium intensity band is expected. The precise frequency can be influenced by the local electronic environment and conjugation. nih.gov
Table 1: Characteristic IR Absorption for the Alkyne Group
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|
This table presents the expected infrared absorption data based on established spectroscopic principles.
Analysis of Amine N-H Stretching Frequencies (if applicable)
The structure of this compound contains a dibenzylamino group attached to the chiral center. In this moiety, the nitrogen atom is bonded to two benzyl groups and the heptynyl backbone, making it a tertiary amine. A key diagnostic feature of primary and secondary amines in IR spectroscopy is the presence of N-H stretching absorptions, typically found between 3300 and 3500 cm⁻¹. ucla.edu
However, because this compound contains a tertiary amine, there are no hydrogen atoms directly bonded to the nitrogen. Consequently, no N-H stretching vibrations are present. The absence of any absorption bands in this region of the IR spectrum helps to confirm the tertiary nature of the amine. ucla.edu
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is a critical technique for determining the molecular weight and providing structural information through the analysis of fragmentation patterns. For this compound, with a molecular formula of C₂₆H₂₉NO, the nominal molecular weight is approximately 371.5 g/mol . Mass spectrometry confirms this molecular weight by measuring the mass-to-charge ratio (m/z) of the ionized molecule, known as the molecular ion (or a protonated version, [M+H]⁺, in soft ionization techniques).
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
While standard mass spectrometry provides the nominal mass, high-resolution mass spectrometry (HRMS) measures the m/z ratio to several decimal places. This high degree of accuracy allows for the determination of the exact mass of the molecule, which in turn can be used to unambiguously confirm its elemental composition. By comparing the experimentally measured exact mass to the calculated theoretical mass, the molecular formula can be verified, distinguishing it from other potential structures with the same nominal mass.
Table 2: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₂₆H₂₉NO |
| Theoretical Exact Mass ([M+H]⁺) | 372.2322 g/mol |
This table illustrates the kind of data obtained from HRMS analysis, confirming the compound's elemental composition.
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Patterns
Tandem mass spectrometry (MS/MS) offers deeper structural insights by inducing fragmentation of a selected precursor ion (typically the protonated molecule, [M+H]⁺) and analyzing the resulting product ions. youtube.comnih.gov In an MS/MS experiment, the molecular ion is isolated in the first stage of the mass spectrometer, fragmented in a collision cell, and the resulting fragments are analyzed in a second stage. youtube.com This process reveals characteristic fragmentation pathways that help to piece together the molecular structure.
For this compound, several key fragmentation patterns are expected:
Formation of the Tropylium (B1234903) Cation: The most common fragmentation for benzyl-containing compounds is the cleavage of a benzyl group, which often rearranges to the highly stable tropylium cation at m/z 91.
Alpha-Cleavage: The bonds adjacent to the tertiary amine are susceptible to cleavage. This can lead to the loss of the heptynyl chain or a benzyl group, resulting in significant fragment ions.
Loss of Dibenzylamine (B1670424): Cleavage of the bond connecting the chiral carbon to the nitrogen atom can lead to fragments corresponding to the dibenzylamine moiety.
Table 3: Predicted MS/MS Fragmentation Data for [M+H]⁺ of the Target Compound
| Precursor Ion (m/z) | Key Fragment Ion (m/z) | Identity of Fragment |
|---|---|---|
| 372.23 | 281.18 | [M+H - C₇H₇]⁺ (Loss of a benzyl group) |
| 372.23 | 198.13 | [M+H - C₁₂H₁₄O]⁺ (Dibenzylamino fragment) |
This table outlines the primary fragmentation pathways and the expected mass-to-charge ratios of the resulting product ions.
X-ray Crystallography for Absolute Configuration and Solid-State Conformation
X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule in its solid state. redalyc.org If a suitable single crystal of this compound can be grown, this technique can provide precise data on bond lengths, bond angles, and torsional angles.
Crucially, the compound possesses a chiral center at the carbon atom bonded to the phenol ring, the nitrogen, and the alkyne chain. X-ray crystallographic analysis of a single enantiomer would unambiguously determine its absolute configuration (i.e., whether it is the R or S enantiomer). Furthermore, it would reveal the preferred conformation of the molecule in the crystal lattice, detailing the spatial relationships between the bulky dibenzylamino group, the phenol ring, and the flexible heptynyl chain.
Table 4: Information Obtainable from X-ray Crystallography
| Structural Parameter | Description |
|---|---|
| Unit Cell Dimensions | Dimensions of the basic repeating unit in the crystal. |
| Bond Lengths & Angles | Precise distances and angles between bonded atoms. |
| Torsional Angles | Dihedral angles defining the molecule's conformation. |
| Absolute Configuration | The absolute stereochemistry (R or S) at the chiral center. |
This table summarizes the key structural details that would be elucidated by a successful X-ray crystallographic study.
Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Purity
Given the chiral nature of this compound, chiroptical spectroscopy techniques are essential for analyzing its stereochemical properties in solution. These methods measure the differential interaction of a chiral molecule with left- and right-circularly polarized light.
Circular Dichroism (CD) Spectroscopy: CD measures the difference in absorption of left and right circularly polarized light as a function of wavelength. A non-racemic sample of the compound would produce a characteristic CD spectrum with positive or negative bands (Cotton effects) corresponding to its electronic transitions. The intensity of the CD signal is directly proportional to the enantiomeric excess (e.e.) of the sample, making it an excellent tool for assessing stereochemical purity.
Optical Rotatory Dispersion (ORD) Spectroscopy: ORD measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. It provides complementary information to CD and can also be used to characterize a chiral compound and assess its purity.
These techniques are indispensable for confirming the outcome of an asymmetric synthesis and for ensuring the enantiomeric purity of the final product.
Theoretical and Computational Studies on 2 1 Dibenzylamino Hept 2 Yn 1 Yl Phenol
Quantum Chemical Calculations for Electronic Structure and Bonding
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. acs.org These methods can provide deep insights into stability, reactivity, and spectroscopic properties.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-electron systems. nih.gov It is particularly well-suited for calculating the ground state properties of large organic molecules like 2-[1-(Dibenzylamino)hept-2-yn-1-yl]phenol. By approximating the electron density, DFT can accurately predict geometries, energies, and other electronic properties. acs.orgaalto.fi
For the title compound, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-31G(d) or larger, would be the first step. nih.govnih.gov The geometry would be optimized to find the lowest energy conformation. From this optimized structure, a variety of ground-state properties can be determined. These include bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape. Furthermore, electronic properties such as the dipole moment, polarizability, and electrostatic potential map can be calculated to understand the charge distribution and potential sites for electrophilic or nucleophilic attack. researchgate.net The calculated bond dissociation energy (BDE) of the phenolic O-H bond, for instance, would be a critical indicator of the molecule's antioxidant potential. acs.org
Table 1: Hypothetical DFT-Calculated Ground State Properties for this compound (Note: This data is illustrative and based on typical values for similar functional groups. Actual values would require specific calculations.)
| Property | Predicted Value | Significance |
| Total Energy | -1285.5 Hartree | Relative stability marker |
| Dipole Moment | 2.5 Debye | Indicates overall molecular polarity |
| O-H Bond Length | 0.97 Å | Relates to the bond strength |
| C≡C Bond Length | 1.21 Å | Characteristic of an internal alkyne |
| Phenolic O-H BDE | ~85 kcal/mol | Key metric for antioxidant activity acs.org |
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules. A key aspect of MO analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). researchgate.net The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a crucial descriptor of chemical reactivity and kinetic stability. nih.gov
A small HOMO-LUMO gap suggests that a molecule is more polarizable and reactive, as it requires less energy to excite an electron to a higher energy state. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol (B47542) ring and the nitrogen atom of the dibenzylamino group, indicating these are the most probable sites for oxidation or electrophilic attack. The LUMO would likely be distributed across the aromatic systems. The size of the alkyl side chain can also influence the HOMO-LUMO gap; typically, increasing the chain length can slightly reduce the gap. nih.gov
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound (Note: This data is illustrative. Actual values would require specific calculations.)
| Orbital | Energy (eV) | Implication |
| HOMO | -5.8 eV | Electron-donating capability |
| LUMO | -1.2 eV | Electron-accepting capability |
| HOMO-LUMO Gap | 4.6 eV | Index of chemical reactivity and stability nih.gov |
Conformational Analysis and Dynamics
The title compound is a large, flexible molecule with multiple rotatable bonds, meaning it can exist in numerous spatial arrangements or conformations. utdallas.edunih.gov Understanding these conformations and their relative energies is vital, as the biological activity and physical properties of the molecule are determined by the most stable conformers. acs.org
A potential energy surface (PES) is a mathematical map that relates the energy of a molecule to its geometry. libretexts.org For a flexible molecule like this compound, a full PES is computationally expensive to generate. Instead, a relaxed PES scan is typically performed by systematically rotating key dihedral angles (e.g., around the C-N bonds of the dibenzylamino group or the C-C bonds of the heptynyl chain) and calculating the energy at each step while allowing the rest of the molecule to relax. nih.gov This process helps to identify local and global energy minima, which correspond to stable conformers, and the energy barriers (transition states) that separate them. libretexts.org Such an analysis would reveal the most likely shapes the molecule adopts in solution and quantify the flexibility of different parts of the structure, such as the aromatic rings. nih.gov
While PES mapping explores static structures, molecular dynamics (MD) simulations provide insight into the time-dependent behavior of a molecule. nih.govarxiv.org An MD simulation calculates the trajectory of atoms and molecules over time by solving Newton's equations of motion. nih.gov For this compound, an MD simulation would typically be run in a simulated solvent box (e.g., water) to mimic physiological conditions. nih.gov
The simulation would reveal how the molecule folds, how its different functional groups interact with each other and the solvent, and the timescales of conformational changes. acs.org It can be used to explore the stability of specific conformers identified from PES mapping and to calculate properties like the root-mean-square deviation (RMSD) to quantify structural stability over time. nih.gov This dynamic picture is crucial for understanding how the molecule might interact with a biological target, such as a receptor or enzyme. nih.gov
Reaction Pathway Elucidation and Transition State Modeling
The synthesis of this compound is a variation of the Mannich reaction, often referred to as an A³ coupling (aldehyde-alkyne-amine). researchgate.netorganic-chemistry.org Computational chemistry can be used to model the entire reaction mechanism, providing insights that are difficult to obtain experimentally. nih.gov
This involves locating the structures of all reactants, intermediates, and products along the proposed reaction coordinate. Crucially, the transition state (TS) for each elementary step must be identified and characterized. A transition state is an energy maximum along the reaction pathway and its structure reveals the geometry of the molecule as bonds are being broken and formed. researchgate.net DFT calculations are well-suited for locating and verifying transition states (e.g., by confirming the presence of a single imaginary frequency). researchgate.net
For the formation of the title compound, the mechanism likely involves the initial formation of an iminium ion from an aldehyde (like formaldehyde (B43269) or a precursor) and dibenzylamine (B1670424). organic-chemistry.orgcardiff.ac.uk This is followed by the nucleophilic attack of the acetylide anion (formed by deprotonating the terminal alkyne of the heptynylphenol precursor) on the iminium ion. researchgate.net Computational modeling could clarify the role of catalysts (often copper or gold salts), determine the rate-limiting step by comparing the energy barriers of each transition state, and explore potential side reactions. researchgate.netacs.org
Computational Studies of Catalytic Mechanisms
The synthesis of propargylamines such as this compound is most commonly achieved through a multicomponent reaction known as the A³ coupling (Aldehyde-Alkyne-Amine). libretexts.org This reaction involves the condensation of an aldehyde, a terminal alkyne, and an amine, typically catalyzed by a transition metal. libretexts.orgnih.gov For the target molecule, the likely precursors would be salicylaldehyde (B1680747), hept-1-yne, and dibenzylamine.
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to investigate the intricate mechanisms of such catalytic reactions. mdpi.com A typical A³ coupling mechanism catalyzed by a metal (M), such as copper or silver, proceeds through several key steps that can be modeled computationally: nih.govmdpi.com
Imine/Iminium Ion Formation: The reaction between salicylaldehyde and dibenzylamine forms an iminium ion intermediate. This step can occur spontaneously or be facilitated by the metal catalyst.
Alkyne Activation: The terminal alkyne, hept-1-yne, coordinates to the metal catalyst. This coordination increases the acidity of the terminal proton, facilitating its removal by the amine (acting as a base) to form a metal acetylide species. nih.gov
Nucleophilic Addition: The metal acetylide then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion. This C-C bond-forming step is often the rate-determining and stereochemistry-defining step of the reaction.
Product Formation and Catalyst Regeneration: Subsequent protonolysis releases the final propargylamine (B41283) product, this compound, and regenerates the active metal catalyst for the next cycle.
DFT calculations are employed to map the entire potential energy surface of this catalytic cycle. By locating the structures of reactants, intermediates, products, and, crucially, the transition states (TS) connecting them, a complete energetic profile of the reaction can be constructed. mdpi.com Methods like the Nudged Elastic Band (NEB) or similar techniques are used to find the minimum energy pathway and identify transition state structures, which are characterized by a single imaginary frequency in their vibrational analysis. sciencedaily.com This analysis provides critical insights into the reaction kinetics and the role of the catalyst in lowering the activation barriers.
Prediction of Regio- and Stereoselectivity
The structure of this compound contains a single stereocenter at the C1 position, where the phenol, dibenzylamino, and alkynyl groups are attached. Therefore, its synthesis via an asymmetric A³ coupling is of significant interest.
Prediction of Regioselectivity The A³ coupling is inherently regioselective, involving the reaction at the terminal C-H bond of the alkyne. libretexts.org Computational models can confirm this selectivity. Frontier Molecular Orbital (FMO) theory is often used, where the interaction between the Highest Occupied Molecular Orbital (HOMO) of the nucleophile (the metal acetylide) and the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile (the iminium ion) is analyzed. researchgate.net Calculations would confirm that the largest LUMO coefficient on the iminium ion is located on the imine carbon, directing the nucleophilic attack to this site.
Prediction of Stereoselectivity To achieve an enantioselective synthesis, a chiral catalyst, typically a metal complex with a chiral ligand (e.g., a Copper-PyBox system), is employed. nih.gov Computational chemistry is instrumental in predicting and rationalizing the stereochemical outcome of such reactions. rsc.org
The origin of enantioselectivity is determined by the energy difference between the diastereomeric transition states leading to the (R)- and (S)-enantiomers. The general workflow is as follows:
Model the chiral catalyst and its coordination to the reactants.
Locate the transition state structures for the nucleophilic addition step for both possible pathways (Re-face and Si-face attack on the iminium ion).
Calculate the Gibbs free energies (ΔG‡) of these two transition states (TS-R and TS-S) at a high level of theory.
The enantiomeric excess (ee) can be predicted using the following equation derived from the Eyring equation: ΔΔG‡ = ΔG‡(major) - ΔG‡(minor) = -RT ln(er) where 'er' is the enantiomeric ratio ((R)/(S) or (S)/(R)).
A hypothetical DFT study could yield the results shown in the table below, illustrating how a small energy difference can lead to high enantioselectivity.
| Transition State | Electronic Energy (Hartree) | Gibbs Free Energy Correction (Hartree) | Final Gibbs Free Energy (Hartree) | Relative Free Energy (kcal/mol) |
|---|---|---|---|---|
| TS-S (to S-enantiomer) | -1502.123456 | 0.456789 | -1501.666667 | 0.00 |
| TS-R (to R-enantiomer) | -1502.120123 | 0.456456 | -1501.663667 | +1.88 |
In this illustrative example, the transition state leading to the S-enantiomer is 1.88 kcal/mol lower in energy, which would correspond to a predicted enantiomeric ratio of approximately 96:4, favoring the S-product.
Spectroscopic Property Prediction
Computational methods are highly effective at predicting spectroscopic data, which can be used to confirm the structure of a synthesized compound.
Computational NMR Chemical Shift Prediction
Predicting ¹H and ¹³C NMR chemical shifts is a multi-step computational process: github.io
Conformational Search: Due to its flexibility (multiple rotatable bonds), this compound can exist in numerous conformations. A thorough conformational search is performed using methods like molecular mechanics or semi-empirical calculations.
Geometry Optimization: The identified low-energy conformers are then optimized at a higher level of theory, typically DFT (e.g., B3LYP/6-31G(d)). github.io
Shielding Calculation: For each optimized conformer, nuclear magnetic shielding tensors are calculated using the Gauge-Independent Atomic Orbital (GIAO) method with a suitable functional and basis set (e.g., WP04/6-311++G(2d,p) in a solvent model). github.io
Boltzmann Averaging: The final predicted chemical shifts are obtained by taking a Boltzmann-weighted average of the shifts for all conformers, based on their relative free energies.
In recent years, machine learning (ML) models trained on vast datasets of experimental or high-level computed data have emerged as a rapid and accurate alternative to traditional DFT calculations. nih.govarxiv.orgbris.ac.uk
| Atom | Hypothetical Experimental Shift (ppm) | Predicted Shift (DFT, Boltzmann Avg.) (ppm) | Predicted Shift (Machine Learning) (ppm) |
|---|---|---|---|
| Phenolic OH | 9.50 | 9.35 | 9.62 |
| Methine CH (C1-H) | 4.85 | 4.91 | 4.82 |
| C≡C (C2) | 85.3 | 86.1 | 84.9 |
| C≡C (C3) | 82.1 | 81.5 | 82.5 |
| Aromatic C-O | 155.4 | 156.2 | 155.1 |
| Benzyl (B1604629) CH₂ | 3.75 | 3.80 | 3.71 |
Theoretical Vibrational (IR) Frequency Analysis
Theoretical Infrared (IR) spectra are calculated to help assign experimental vibrational bands. The process involves optimizing the molecular geometry and then performing a frequency calculation at the same level of theory (e.g., B3LYP/6-311++G(d,p)). uctm.edunih.gov This yields a set of harmonic vibrational frequencies and their corresponding IR intensities. Because the harmonic approximation neglects anharmonicity, the calculated frequencies are typically higher than experimental values and are often multiplied by an empirical scaling factor (e.g., ~0.96-0.98 for B3LYP) to improve agreement. uctm.edu
For this compound, key vibrational modes can be predicted.
| Vibrational Mode | Functional Group | Calculated Scaled Frequency (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| O-H Stretch | Phenol | 3450-3550 | Broad, Medium |
| Aromatic C-H Stretch | Phenyl Rings | 3030-3100 | Medium-Weak |
| Aliphatic C-H Stretch | Heptyl, Benzyl CH₂ | 2850-2960 | Strong |
| C≡C Stretch | Internal Alkyne | 2220-2240 | Weak-Medium |
| Aromatic C=C Stretch | Phenyl Rings | 1450-1600 | Strong-Medium |
| C-O Stretch | Phenol | 1200-1250 | Strong |
| C-N Stretch | Tertiary Amine | 1100-1150 | Medium |
Quantitative Structure-Reactivity Relationships (QSRR) Modeling
Quantitative Structure-Reactivity Relationships (QSRR) are computational models that aim to find a statistically significant correlation between the structural properties of molecules and their measured reactivity. nih.gov A QSRR model could be developed to predict the reaction yield or enantioselectivity of the A³ coupling for a library of compounds related to this compound.
The development of a QSRR model involves several steps: mdpi.com
Data Set Generation: Synthesize a series of analogous compounds by varying the substituents on the aldehyde, alkyne, or amine, and measure their reaction yield under identical conditions.
Descriptor Calculation: For each molecule in the series, calculate a large number of molecular descriptors. These can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), topological, or quantum-chemical (e.g., HOMO/LUMO energies).
Model Building: Use statistical techniques, such as Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Random Forest, Support Vector Machines), to build a mathematical equation relating a subset of the most relevant descriptors to the observed reactivity. nih.govnih.gov
Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation (using a set of molecules not included in the model training).
A hypothetical QSRR model for predicting reaction yield might take the form of an MLR equation: Yield (%) = c₀ + c₁(LogP) + c₂(LUMO Energy) + c₃(Steric Parameter)*
The table below shows a small, illustrative dataset that would be the input for such a modeling study.
| Compound Analogue | LogP (Descriptor 1) | LUMO Energy (eV) (Descriptor 2) | Experimental Yield (%) |
|---|---|---|---|
| Parent Compound | 5.8 | -0.95 | 85 |
| 4-Fluoro-phenol analogue | 6.0 | -1.05 | 88 |
| 4-Methoxy-phenol analogue | 5.7 | -0.91 | 76 |
| Hex-1-yne analogue | 5.3 | -0.96 | 82 |
Such models are valuable for understanding the factors that govern reactivity and for rationally designing more efficient synthetic routes or catalysts. mdpi.com
Synthetic Applications of 2 1 Dibenzylamino Hept 2 Yn 1 Yl Phenol As a Building Block
A Hub for Complexity: Utilization in Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the starting materials, are highly valued for their efficiency and atom economy. The structural features of 2-[1-(Dibenzylamino)hept-2-yn-1-yl]phenol make it an exceptional candidate for engagement in such transformations.
Expanding Horizons: Incorporation into Ugi, Passerini, or Petasis-type Reactions
The presence of the dibenzylamino group makes this compound a suitable amine component for several well-established MCRs. In the context of a Petasis-type reaction , this secondary amine can react with a carbonyl compound (such as an α-hydroxy aldehyde like glyoxal) and a boronic acid. This three-component coupling would lead to the formation of highly functionalized α-amino acids, where the dibenzylamino and hept-2-ynyl moieties are incorporated into the final structure. The reaction is prized for its ability to generate molecular complexity and create multiple stereocenters in a single, convergent step.
While the classic Ugi and Passerini reactions typically require primary amines and isocyanides or carboxylic acids, respectively, modifications of these powerful MCRs could potentially accommodate this compound. For instance, a convertible isocyanide strategy in an Ugi-type reaction could allow for the incorporation of this secondary amine, leading to the synthesis of complex peptide-like scaffolds bearing the characteristic hept-2-ynyl group.
A hypothetical Petasis reaction involving this compound is presented below:
Table 1: Hypothetical Petasis Reaction with this compound
| Amine Component | Carbonyl Component | Boronic Acid | Product |
| This compound | Glyoxal | Phenylboronic Acid | 2-(Dibenzylamino)-2-(2-hydroxyphenyl)-N-(hept-2-ynyl)acetamide |
This table presents a hypothetical reaction scheme and has not been experimentally validated.
Forging New Paths: Development of Novel MCRs with this Compound
Beyond established MCRs, the unique combination of functional groups in this compound opens the door to the development of entirely new multicomponent transformations. The terminal alkyne, for example, is a versatile handle for metal-catalyzed reactions. nih.gov One could envision a novel MCR where the amine participates in a condensation reaction, while the alkyne undergoes a separate coupling reaction in the same pot.
A particularly promising avenue is the development of a domino reaction sequence initiated by an A³ (aldehyde-alkyne-amine) coupling. vaia.com In such a scenario, the dibenzylamino group of the title compound could react with an aldehyde and another terminal alkyne in the presence of a suitable catalyst, such as a copper or gold salt. This would be followed by an intramolecular cyclization involving the phenolic hydroxyl group, leading to the formation of complex, fused heterocyclic systems.
The Chirality Question: Role as a Chiral Building Block in Asymmetric Synthesis
Should this compound be resolved into its constituent enantiomers, it would become a highly valuable chiral building block for asymmetric synthesis. The stereocenter at the carbon bearing the amino and phenyl groups can direct the stereochemical outcome of subsequent reactions.
In asymmetric Petasis reactions, the use of a chiral amine is a known strategy for inducing stereoselectivity. By employing a single enantiomer of this compound, it would be possible to synthesize enantioenriched α-amino acids and their derivatives. The bulky dibenzyl groups and the linear hept-2-ynyl chain would likely play a significant role in the facial selectivity of the reaction.
Furthermore, the chiral propargylamine (B41283) backbone can be used to synthesize a variety of other chiral ligands and catalysts. The alkyne can be functionalized in numerous ways, and the amino group can be debenzylated and modified, all while retaining the crucial stereochemical information from the original scaffold.
A Gateway to Diversity: Precursor to Structurally Diverse Organic Compounds
The inherent reactivity of the functional groups within this compound makes it an excellent starting point for the synthesis of a wide range of structurally diverse organic compounds.
Weaving Intricate Patterns: Synthesis of Complex Polycyclic Systems
The combination of the alkyne and the phenol (B47542) offers a powerful toolkit for the construction of polycyclic systems. The alkyne can participate in a variety of cyclization reactions, including intramolecular Diels-Alder reactions (after suitable functionalization), Pauson-Khand reactions, and various metal-catalyzed cycloisomerizations.
For instance, a sequence involving a Petasis reaction to introduce another functional group, followed by a ring-closing metathesis (RCM) or an intramolecular Diels-Alder (IMDA) reaction, could generate novel polycyclic scaffolds with a high degree of sp³ character and multiple stereocenters. The phenolic hydroxyl group can also be used as a nucleophile in intramolecular cyclizations, such as an intramolecular hydroalkoxylation of the alkyne, to form furan- or pyran-fused systems. vaia.com
Table 2: Potential Cyclization Strategies for Polycycle Synthesis
| Reaction Type | Reacting Groups | Resulting Scaffold |
| Intramolecular Hydroarylation | Phenol and Alkyne | Benzofuran (B130515) derivative |
| Pauson-Khand Reaction | Alkyne and an Alkene | Fused cyclopentenone |
| Intramolecular Diels-Alder | Diene (derived from alkyne) and Dienophile | Fused cyclohexene |
This table outlines potential synthetic strategies and the resulting general structures.
Building for the Future: Generation of Scaffolds for Material Science Exploration
The rigid, linear structure of the hept-2-ynyl group, coupled with the aromatic character of the phenol and dibenzyl groups, suggests potential applications in material science. The alkyne functionality is particularly useful as it can be readily polymerized or used in "click" chemistry reactions to attach the molecule to surfaces or other polymer backbones.
By designing appropriate reaction sequences, this compound could serve as a monomer for the synthesis of novel polymers with interesting electronic or photophysical properties. The phenolic hydroxyl group provides a site for tuning these properties through derivatization. Furthermore, the molecule could be incorporated into larger, well-defined architectures such as dendrimers or molecular cages, where the rigid alkyne unit can act as a structural strut. The synthesis of such materials would not be for biological application but for the exploration of new materials with unique physical and chemical characteristics.
Application in the Total Synthesis of Complex Organic Molecules
There is no available scientific literature that documents the application of This compound in the total synthesis of complex organic molecules.
A retrosynthetic analysis is a method used to plan the synthesis of a complex organic molecule. It involves breaking down the target molecule into simpler, commercially available starting materials. While the functional groups within This compound could theoretically be incorporated into various retrosynthetic strategies, there are no published examples of its specific use.
The synthesis of complex molecules often presents numerous challenges, including issues with stereochemistry, functional group compatibility, and reaction yields. However, as there are no documented instances of This compound being used in such syntheses, there is no corresponding information on challenges encountered or solutions developed in this context.
Development of Novel Reagents or Ligands Derived from the Compound
The development of novel reagents and ligands is a crucial area of chemical research. While the structure of This compound suggests potential for derivatization into new chemical entities, there is no specific information available on such developments.
The nitrogen and oxygen atoms in This compound could potentially coordinate with metal centers, making it a candidate for ligand design. However, a review of the scientific literature does not show any instances of this compound or its derivatives being used as ligands in metal-catalyzed reactions.
Organocatalysts are small organic molecules that can catalyze chemical reactions. The chiral center and functional groups of This compound could, in principle, be utilized in the design of an organocatalyst. Nevertheless, there is no published research detailing the development of organocatalysts from this specific compound.
Future Research Directions and Perspectives for 2 1 Dibenzylamino Hept 2 Yn 1 Yl Phenol
Exploration of Emerging Synthetic Methodologies
The conventional synthesis of complex molecules like 2-[1-(Dibenzylamino)hept-2-yn-1-yl]phenol often involves multi-step batch processes that can be inefficient and difficult to scale. Modern synthetic methodologies offer promising alternatives to overcome these challenges.
Continuous Flow Synthesis
Continuous flow chemistry, where reactants are pumped through a network of tubes and reactors, offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved safety, yield, and scalability. A future research direction would be to develop a fully integrated flow synthesis for this compound.
A plausible approach would involve a multi-module flow setup. The core propargylamine (B41283) structure is often synthesized via a multicomponent A³ (aldehyde, alkyne, amine) coupling reaction. researchgate.net A flow process could be designed where salicylaldehyde (B1680747), dibenzylamine (B1670424), and 1-heptyne (B1330384) are sequentially introduced into microreactors containing an immobilized catalyst. This approach would allow for the safe handling of potentially unstable intermediates and enable rapid optimization of reaction conditions.
Proposed Research: Flow Synthesis Optimization A design of experiments (DoE) approach could be used to systematically explore the parameter space for the A³ coupling in a flow reactor. The table below illustrates a hypothetical screening campaign.
| Experiment ID | Temperature (°C) | Residence Time (min) | Catalyst Loading (mol%) | Reagent Equiv. (Amine:Alkyne) | Proposed Outcome |
| FS-01 | 80 | 5 | 2.0 | 1.1 : 1.2 | Baseline Yield |
| FS-02 | 100 | 5 | 2.0 | 1.1 : 1.2 | Assess Temp. Effect |
| FS-03 | 80 | 2 | 2.0 | 1.1 : 1.2 | Assess Res. Time Effect |
| FS-04 | 80 | 5 | 1.0 | 1.1 : 1.2 | Assess Catalyst Loading |
| FS-05 | 100 | 2 | 1.0 | 1.5 : 1.0 | Optimized High-Throughput |
Electrochemical Synthesis Approaches
Electrochemical synthesis, which uses electrical current to drive chemical reactions, is an emerging green and sustainable tool in organic chemistry. Research could focus on using electrochemistry to forge key bonds within the target molecule, potentially avoiding harsh reagents.
One prospective study involves the electrochemical hydroxylation of an aryl halide precursor, which can be a milder alternative to traditional transition-metal-catalyzed methods that often require high temperatures and strong bases. researchgate.net For instance, a precursor like 2-[1-(dibenzylamino)hept-2-yn-1-yl]bromobenzene could be subjected to electro-hydroxylation. Another avenue is the anodic oxidation of the phenol (B47542) ring itself to generate a phenoxyl radical, which could then participate in novel intramolecular cyclization reactions involving the alkyne, leading to complex heterocyclic scaffolds.
Discovery of Novel Reactivity Patterns and Transformations
The unique combination of a phenol, a tertiary amine, and an internal alkyne in one molecule opens the door to discovering new chemical transformations.
Uncharted Cross-Coupling Reactions
The internal alkyne of this compound is a prime handle for novel cross-coupling reactions. While reactions of terminal alkynes are well-established, regioselective functionalization of internal alkynes remains a significant challenge. Future work could explore the development of catalyst systems that can selectively couple aryl or vinyl halides at either the C2 or C3 position of the hept-2-yne chain, directed by the neighboring phenol or amino group.
Furthermore, the phenol can be converted into a triflate, a versatile leaving group for various palladium-catalyzed cross-coupling reactions. A more advanced and uncharted direction would be the direct C-H activation of the phenolic ring, using the existing propargylamine sidechain as an intramolecular directing group to achieve regioselective functionalization at the C3 or C5 position. researchgate.net
Proposed Research: Regioselective Alkyne Functionalization The table below outlines a hypothetical exploration of coupling partners for the internal alkyne, aiming for novel C-C bond formations.
| Entry | Coupling Partner | Catalyst System | Proposed Product Structure |
| CC-01 | Phenylboronic acid | Rh(I)/Diene Ligand | C2-Arylated Phenol |
| CC-02 | Iodobenzene | Pd(0)/NHC Ligand | C3-Arylated Phenol |
| CC-03 | Vinyl bromide | Ni(II)/Bipyridine Ligand | C2-Vinylated Phenol |
| CC-04 | Methylboronic acid | Cu(I)/Josiphos Ligand | C3-Methylated Phenol |
Remote Functionalization Strategies
Remote functionalization involves selectively modifying a C-H bond at a position far from existing functional groups. This is a frontier in organic synthesis. For this compound, the n-butyl tail of the hept-2-yne chain (C4 to C7) is a target for such strategies.
A promising research direction would be to employ a "chain-walking" or "site-selective skipping" catalytic system. This could involve a palladium or rhodium catalyst that initially coordinates to the alkyne or the phenol and then migrates along the alkyl chain to functionalize a specific methylene (B1212753) (–CH₂–) group, for example, at the terminal C7 position. This would allow for the introduction of new functional groups (e.g., esters, halides, amines) at the end of the chain, creating valuable derivatives from a common intermediate.
Integration into Automated Synthesis and High-Throughput Experimentation Platforms
To accelerate the discovery of new derivatives and their potential applications, the synthesis and functionalization of the this compound scaffold could be integrated into automated synthesis platforms. These platforms use robotics to perform dozens or even hundreds of reactions in parallel, dramatically increasing research productivity.
An automated workflow could be designed to synthesize a library of analogs by varying the three inputs of the A³ coupling reaction. For example, a 96-well plate could be used where each well contains a different combination of an aldehyde, an amine, and an alkyne, all reacting under conditions optimized via the flow chemistry studies mentioned previously. The resulting library of compounds could then be screened for biological activity or material properties using high-throughput methods. This approach would rapidly generate structure-activity relationship (SAR) data, guiding the design of future molecules with enhanced properties.
Development of Sustainable and Environmentally Benign Synthetic Routes for this compound
The synthesis of complex organic molecules like this compound, a propargylamine derivative, traditionally relies on methods that can be resource-intensive and generate significant waste. The multicomponent A³ (aldehyde-alkyne-amine) coupling reaction is a primary route for synthesizing propargylamines. nih.govresearchgate.net This involves the one-pot reaction of an aldehyde (salicylaldehyde), an amine (dibenzylamine), and a terminal alkyne (1-heptyne). Future research is increasingly focused on aligning such syntheses with the principles of green chemistry, emphasizing the reduction of hazardous substances, use of renewable resources, and improved energy efficiency. Key areas of development include the use of alternative reaction media, earth-abundant catalysts, and innovative energy sources to drive the reaction.
Solvent-Free or Aqueous Media Reactions
A significant drawback of many chemical syntheses is the large-scale use of volatile organic solvents (VOCs), which are often toxic, flammable, and contribute to environmental pollution. researchgate.net Consequently, developing synthetic routes that operate under solvent-free conditions or in environmentally benign solvents like water is a primary goal for the sustainable production of this compound.
Solvent-Free Synthesis: Performing the A³ coupling reaction under solvent-free conditions is a highly attractive green alternative. nih.gov This approach not only eliminates solvent waste but can also lead to higher reaction rates and easier product purification. Research has shown that heating a mixture of the aldehyde, amine, and alkyne with a suitable catalyst can afford the desired propargylamine in moderate to excellent yields. researchgate.netnih.gov For the synthesis of this compound, this would involve reacting salicylaldehyde, dibenzylamine, and 1-heptyne in the absence of a solvent. Microwave irradiation has also been demonstrated as an effective technique for promoting solvent-free A³ coupling reactions, often resulting in rapid product formation and high yields. benthamdirect.com
Aqueous Media Synthesis: Water is an ideal green solvent due to its non-toxicity, non-flammability, and low cost. researchgate.net While organic reactants often have poor solubility in water, performing the A³ coupling in aqueous media has been successfully demonstrated. nih.gov The use of water can sometimes offer good results, comparable to solvent-free conditions. researchgate.netnih.gov For instance, gold(III) salen complexes have been used to catalyze the three-component coupling reaction in water at moderate temperatures (40°C), achieving excellent yields. organic-chemistry.org Similarly, silver iodide has been used to catalyze the generation of propargylamines in high yields in water without the need for a cocatalyst. organic-chemistry.org Exploring such aqueous systems for the synthesis of this compound could significantly improve the environmental profile of the process.
Table 1: Comparison of Reaction Media for Propargylamine Synthesis
| Reaction Medium | Catalyst Examples | Temperature (°C) | Key Advantages | Potential Challenges for this compound Synthesis |
| Solvent-Free | Silica-CHDA-Cu, CuNPs/TiO₂, CuI-Zeolite | 70 - 120 | High atom economy, no solvent waste, potentially faster reactions, easier purification. researchgate.netnih.gov | Ensuring adequate mixing and heat transfer of reactants (salicylaldehyde, dibenzylamine, 1-heptyne). |
| Aqueous | Gold(III) salen complex, Silver(I) iodide | Room Temp - 100 | Environmentally benign, non-toxic, non-flammable, low cost. nih.govorganic-chemistry.org | Low solubility of nonpolar reactants like 1-heptyne and dibenzylamine may require surfactants or phase-transfer catalysts. |
Use of Earth-Abundant Metal Catalysts
Many established catalytic systems for A³ coupling reactions rely on precious metals like gold, silver, or iridium. rsc.org While effective, the high cost and low natural abundance of these metals are significant drawbacks for large-scale and sustainable synthesis. nih.gov Future research is therefore directed towards developing catalysts based on earth-abundant, inexpensive, and less toxic metals such as copper, iron, nickel, and zinc. mdpi.commdpi.com
Copper, in particular, has been extensively investigated and is one of the most commonly used metals for propargylamine synthesis due to its low cost and high reactivity. nih.gov Various heterogeneous copper catalysts have been developed, including copper nanoparticles supported on titanium dioxide (CuNPs/TiO₂) or magnetite, and copper(I) ions doped into zeolites (CuI-USY). nih.govacs.org These heterogeneous catalysts are especially advantageous as they can be easily separated from the reaction mixture by filtration and reused for multiple cycles without significant loss of activity, a key principle of green chemistry. nih.govtandfonline.com For example, a silica-supported copper catalyst was found to be efficient for up to 15 cycles, and a copper-on-magnetite catalyst could be reused up to ten times. researchgate.netnih.gov
Similarly, catalysts based on nickel supported on zeolite have been shown to effectively promote the three-component coupling under solvent-free conditions and are reusable for up to eight cycles. nih.gov The development of analogous, reusable catalysts based on iron or zinc for the specific synthesis of this compound represents a promising avenue for sustainable production.
Table 2: Examples of Earth-Abundant Metal Catalysts for A³ Coupling Reactions
| Catalyst | Metal | Support/Ligand | Reaction Conditions | Reusability | Reference |
| Silica-CHDA-Cu | Copper | Silica (B1680970) | Solvent-free, 80°C | Up to 15 cycles | nih.gov |
| CuNPs/TiO₂ | Copper | Titanium Dioxide | Solvent-free, 70°C | Up to 4 cycles | researchgate.netnih.gov |
| CuI-USY | Copper | USY Zeolite | Solvent-free, 80°C | Up to 4 times | acs.org |
| Nickel-exchanged zeolite | Nickel | Zeolite | Solvent-free, 80°C | Up to 8 cycles | nih.gov |
| CuFe₂O₄ NPs | Copper/Iron | Nanoparticles | Optimum conditions yield 90% | Up to 5 cycles | researchgate.net |
| Zn(OTf)₂ | Zinc | Triflate | Solvent-free | Recyclable | organic-chemistry.org |
Photochemical and Electrocatalytic Methodologies
Photochemical Synthesis: Photocatalysis has emerged as a powerful green technology in chemical synthesis. rsc.org One promising approach for propargylamine synthesis is Plasmon-Mediated Catalysis (PMC). This technique utilizes the surface plasmon excitation of metallic nanoparticles, such as gold nanoparticles supported on ZnO, to drive the reaction using visible light at room temperature. rsc.org This method has been shown to rapidly and selectively form propargylamines in good yields. rsc.org While this specific example uses gold, the principle could be extended to more abundant plasmonic materials. Another avenue is photoredox catalysis, which uses a photocatalyst that, upon light absorption, can initiate the reaction through single-electron transfer processes. scispace.com Exploring the applicability of these light-driven methods to the A³ coupling of salicylaldehyde, dibenzylamine, and 1-heptyne could lead to a highly energy-efficient synthetic route.
Electrocatalytic Methodologies: Electrosynthesis represents another frontier for green chemistry, where chemical transformations are driven by electrical current. This method can minimize the use of chemical reagents (oxidants or reductants) and often proceeds under mild conditions. While the application of electrocatalysis to the A³ coupling reaction for propargylamine synthesis is a less explored area, it holds significant potential. Future research could focus on developing an electrocatalytic system where, for example, the initial formation of the iminium ion from salicylaldehyde and dibenzylamine or the activation of the 1-heptyne C-H bond is facilitated at an electrode surface. Success in this area would provide a novel, reagent-minimal, and highly controllable method for the synthesis of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
